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Viridiflorine

Cat. No.: B1609369
CAS No.: 551-57-5
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-ABHRYQDASA-N
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Description

Contextualization within Natural Products Chemistry

Viridiflorine is a naturally occurring secondary metabolite that holds a significant place in the field of natural products chemistry. researchgate.net These compounds are not essential for the primary metabolic processes of an organism but are synthesized to serve specific ecological functions. researchgate.net this compound is produced by a variety of plant species, predominantly found within the Asteraceae (sunflower), Boraginaceae (borage), and Fabaceae (legume) families. researchgate.netd-nb.info Its presence has been documented in genera such as Eupatorium, Cynoglossum, Heliotropium, and Crotalaria. researchgate.netd-nb.inforesearchgate.net

In its natural context, this compound is part of the plant's chemical defense system, primarily acting as a deterrent against herbivores. ru.nlmdpi.com The biosynthesis of such alkaloids is a sophisticated evolutionary adaptation, and their occurrence in distantly related plant families suggests a convergent evolution of these defensive pathways. The study of this compound and similar natural products provides deep insights into plant biochemistry, evolution, and the complex chemical interactions between plants and other organisms in their environment. ru.nl

Classification as a Pyrrolizidine (B1209537) Alkaloid and Sesquiterpene Lactone

This compound is classified as a pyrrolizidine alkaloid (PA), one of the largest classes of alkaloids found in the plant kingdom. researchgate.net PAs are characterized by a core structure known as a necine base, which is an amino alcohol. ru.nl In the case of this compound, the necine base is trachelanthamidine, which is esterified with a necic acid called viridifloric acid. ru.nl It belongs to a specific group of PAs derived from the saturated necine base trachelanthamidine, distinguishing it from other PAs that may have an unsaturated necine base, a feature critical to their chemical reactivity. ru.nl

While this compound itself is a pyrrolizidine alkaloid, it is important to clarify its relationship with sesquiterpene lactones. Sesquiterpene lactones are a distinct class of C15 natural products derived from isoprene (B109036) precursors, known for a wide range of biological activities. nih.gov this compound is not a sesquiterpene lactone. However, it is often found to co-occur in the same plant species with sesquiterpene lactones, such as helenalin (B1673037) in the genus Eupatorium. taylorandfrancis.com This co-occurrence suggests a potential synergistic role in plant defense mechanisms. Furthermore, a derivative of this compound, known as this compound β-lactone, is a lactone-containing compound synthesized by certain insects from ingested this compound, highlighting a biochemical link between the alkaloid and a lactone structure in a biological system. rsc.orgnih.gov

PropertyValue
Chemical Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS Number 551-57-5
Classification Pyrrolizidine Alkaloid
Necine Base Trachelanthamidine
Necic Acid Viridifloric Acid

Historical Overview of Research on this compound and Analogues

Research into pyrrolizidine alkaloids, including this compound, has a long history driven by their widespread occurrence and biological significance. Early phytochemical studies focused on isolating and identifying these compounds from various plant sources. This compound, along with its isomers and analogues, was identified in numerous species, including those used in traditional medicine. researchgate.netd-nb.info For instance, studies on Cynoglossum officinale (hound's tongue) identified this compound as one of several major PAs, often present as N-oxides, which are the polar forms used by plants for synthesis, transport, and storage. ru.nl

Investigations into the biosynthesis of this compound and its analogues have been a key area of research. Tracer studies using 14C-labelled putrescine demonstrated that both the roots and shoots of plants like C. officinale are capable of synthesizing PAs, although the specific production patterns can differ between organs. ru.nl These studies revealed the intricate pathways leading to the formation of the necine base from amino acid precursors like ornithine. ru.nl

Research has also focused on the chemical diversity of this compound analogues. These compounds often differ in the stereochemistry of the necic acid or the structure of the necine base. Key analogues that are frequently studied alongside this compound include:

Trachelanthamine : An isomer of this compound. ru.nl

Rinderine and Echinatine (B1671082) : These are analogues where the necine base is heliotridine, and they are biosynthetically related to this compound in some plant species. ru.nlmdpi.com

Lycopsamine (B1675737) : An ester of retronecine (B1221780) and viridifloric acid. ingentaconnect.com

Cynaustraline and Amabiline : Other related PAs found in Eupatorium species. researchgate.net

The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been crucial for the separation and structural elucidation of these closely related alkaloids from complex plant extracts. researchgate.netmdpi.com

Plant SourceFamily
Eupatorium japonicumAsteraceae
Cynoglossum germanicumBoraginaceae
Cynoglossum officinaleBoraginaceae
Heliotropium curassavicumBoraginaceae
Eupatorium cannabinumAsteraceae
Crotalaria speciesFabaceae

Significance of this compound as a Research Target in Chemical Biology

In chemical biology, small molecules are used as tools to probe and understand complex biological systems. nih.govscilifelab.se this compound has emerged as a significant research target in this field due to its specific interactions with biological macromolecules and its role in ecological chemistry. nih.govmdpi.com

One of the most fascinating areas of research is its role in insect chemical ecology. Certain male butterflies, particularly in the Danainae subfamily, actively seek out and ingest plants containing this compound and its analogues. nih.govresearchgate.net They then sequester these alkaloids and metabolize them to produce pheromones. Specifically, the necic acid portion (viridifloric acid) is cleaved and cyclized to form this compound β-lactone, a key component of the male sex pheromone used to attract females. rsc.orgnih.gov This provides a powerful model system for studying enzyme-mediated transformations, chemical communication, and the evolution of insect-plant relationships. nih.gov

Furthermore, the defined biological activities of this compound make it a valuable chemical probe for dissecting cellular pathways. Research has identified it as an inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid and reactive oxygen species (ROS). This activity underlies its observed antioxidant and anti-hyperuricemic effects in research models. By modulating the activity of this enzyme and downstream signaling pathways like HIF-1α and mTOR, this compound can be used to study the molecular mechanisms of oxidative stress and purine (B94841) metabolism.

The process of identifying the molecular targets of bioactive small molecules like this compound is a central theme in chemical biology, often referred to as target deconvolution. nih.govnih.gov Understanding how this compound interacts with specific proteins at an atomic level allows researchers to not only explain its observed phenotypic effects but also to develop new tools for studying enzyme function and cellular signaling. mdpi.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO4 B1609369 Viridiflorine CAS No. 551-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-ABHRYQDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-57-5
Record name Viridiflorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDIFLORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Isolation Methodologies for Research

Botanical Sources and Distribution

The presence of viridiflorine and structurally related compounds has been documented in a range of plant species. The primary botanical sources belong to the families Lamiaceae (specifically the genus Vitex) and Boraginaceae.

Occurrence in Vitex Species

While the genus Vitex is a known source of various phytochemicals, research has more commonly identified viridiflorol (B1683568), a closely related sesquiterpenoid, rather than the alkaloid this compound. For instance, studies on the volatile constituents of Vitex negundo leaves identified viridiflorol as the main compound, a novel finding for the Vitex genus at the time. nih.gov Similarly, viridiflorol was found to be a major component in the essential oil of Vitex trifolia. researchgate.net The presence of the pyrrolizidine (B1209537) alkaloid this compound itself in Vitex megapotamica, Vitex capitata, Vitex rufescens, or Vitex gardneriana is not extensively documented in available research.

Presence in Boraginaceae Family Genera

The Boraginaceae, or borage family, is a well-established source of a diverse array of pyrrolizidine alkaloids, including this compound. mdpi.comnativeplanttrust.org This compound has been identified in several genera within this family.

Cynoglossum : Various species of this genus, commonly known as hound's tongue, are confirmed to contain this compound. Research has isolated and identified this compound from Cynoglossum officinale research-nexus.net, Cynoglossum germanicum nih.gov, and Cynoglossum amabile. nih.gov

Eupatorium : this compound has been reported in organisms such as Eupatorium japonicum. nih.gov In a related finding, the pyrrolizidine alkaloid lycopsamine (B1675737), which is an ester of retronecine (B1221780) and viridifloric acid, was isolated from Eupatorium maculatum, indicating the presence of the viridifloric acid moiety within the genus. researchgate.net

Lithospermum : A derivative, viridifloryl retronecine, has been isolated from Lithospermum officinale, confirming the presence of the this compound structure within this genus. researchgate.net

Symphytum : Commonly known as comfrey (B1233415), species of the Symphytum genus are known to contain a range of pyrrolizidine alkaloids. This compound is specifically listed among the alkaloids found in comfrey roots. nih.govresearchgate.net

Genus (Family)SpeciesCompound IdentifiedReference
Cynoglossum (Boraginaceae)C. officinaleThis compound research-nexus.net
Cynoglossum (Boraginaceae)C. germanicumThis compound nih.gov
Cynoglossum (Boraginaceae)C. amabileThis compound nih.gov
Eupatorium (Asteraceae, often associated with PAs)E. japonicumThis compound nih.gov
Lithospermum (Boraginaceae)L. officinaleViridifloryl retronecine (derivative) researchgate.net
Symphytum (Boraginaceae)Symphytum species (Comfrey)This compound nih.govresearchgate.net

Identification in Lepidopteran Species

Certain species of butterflies and moths are known to sequester pyrrolizidine alkaloids from their larval host plants. These compounds are then utilized in the adult stage, often as precursors for pheromones used in courtship.

Idea leuconoe : In the male Paper Kite butterfly (Idea leuconoe), a derivative, viridifloric beta-lactone, has been identified as a component of the complex pheromone mixture released from its hairpencils during courtship rituals. nih.gov The structural assignment of this natural product was confirmed through synthesis. nih.gov

The presence of this compound or its derivatives in Melinaea menophilus and Scada kusa is not substantiated by the available research findings.

OrderFamilySpeciesCompound IdentifiedReference
LepidopteraNymphalidaeIdea leuconoe (Paper Kite Butterfly)Viridifloric beta-lactone (derivative) nih.gov

Advanced Isolation and Extraction Techniques

The isolation of this compound from natural sources for research necessitates a multi-step process involving initial extraction from the raw biological material followed by purification using chromatographic methods.

Solvent Extraction Methodologies

The initial step in isolating this compound involves extracting the crude mixture of phytochemicals from the plant matrix. The choice of solvent and method is critical and is determined by the chemical properties of the target compound. ekb.eg

Aqueous and Alcoholic Extraction : These conventional methods utilize solvents of varying polarities to solubilize target compounds. For polar molecules like alkaloids, polar solvents such as methanol (B129727), ethanol (B145695), or aqueous mixtures thereof are frequently employed. researchgate.net Methanolic extraction has been shown to result in high yields of bioactive compounds from plant leaves. nih.gov A hydroalcoholic extract of Symphytum officinale root, a known source of this compound, was used for the successful analysis of its constituents. frontiersin.org

Supercritical Fluid Extraction (SFE) : This modern, "green" extraction technique primarily uses supercritical carbon dioxide (SC-CO₂) as the solvent. nih.gov SC-CO₂ is non-toxic, non-flammable, and easily removed from the extract. mdpi.comresearchgate.net While SC-CO₂ behaves as a lipophilic solvent, its solvating power can be modified by adding a polar co-solvent, such as ethanol. researchgate.net This allows for the efficient extraction of more polar compounds, making it a viable, environmentally friendly alternative for isolating alkaloids like this compound. researchgate.net

MethodologyPrincipleApplicability for this compoundReference
Aqueous/Alcoholic ExtractionUtilizes polar solvents (water, methanol, ethanol) to dissolve polar phytochemicals like alkaloids.Standard and effective method due to the polar nature of pyrrolizidine alkaloids. researchgate.netnih.gov
Supercritical Fluid Extraction (SFE)Employs a fluid (e.g., CO₂) above its critical temperature and pressure, which has both gas-like and liquid-like properties.A "green" alternative. Requires a polar co-solvent (e.g., ethanol) to efficiently extract polar alkaloids. nih.govresearchgate.net

Chromatographic Separation Strategies

Following crude extraction, the complex mixture must be purified to isolate this compound. This is achieved through various chromatographic techniques that separate compounds based on their differential partitioning between a mobile phase and a stationary phase.

Preparative Liquid Chromatography (LC) : This is a scaled-up version of analytical high-performance liquid chromatography (HPLC) used to isolate substantial quantities of a specific compound for further study. Crude extracts are passed through a column containing a solid stationary phase, and the different components are separated and collected as they elute. The subsequent identification and structural elucidation of the isolated compounds are often performed using analytical techniques like HPLC coupled with mass spectrometry (MS). nih.gov

Solid-Phase Extraction (SPE) : SPE is a powerful technique used for sample clean-up, purification, and concentration prior to further analysis. fishersci.ca The process involves loading the crude extract onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the target analyte (this compound) is selectively eluted with an appropriate solvent. weber.hu This method is effective for rapidly isolating and cleaning up target compounds from complex matrices like plant extracts. mdpi.com

StrategyPrincipleRole in this compound IsolationReference
Preparative Liquid ChromatographySeparates compounds in a liquid mobile phase as they pass through a solid stationary phase in a column, allowing for the collection of pure fractions.Used for the final purification of this compound from the crude extract to obtain a high-purity sample for research. nih.gov
Solid-Phase Extraction (SPE)A selective sample preparation technique where compounds in a liquid phase are adsorbed onto a solid phase, then selectively washed and eluted.Primarily used for sample clean-up and concentration of this compound from the initial crude extract, removing impurities before final purification. weber.humdpi.com

Optimization of Extraction Parameters for Research Yield and Purity

The successful isolation of this compound for research purposes hinges on the optimization of extraction parameters to maximize yield and ensure high purity. Pyrrolizidine alkaloids (PAs), including this compound, are typically extracted from dried and powdered plant material. Research on the extraction of PAs from plants in the Boraginaceae family, such as Cynoglossum officinale, provides a basis for understanding the optimal conditions for this compound extraction.

Several factors critically influence the extraction efficiency. The choice of solvent is paramount. Methanol has been shown to be effective in exhaustive extractions using a Soxhlet apparatus. researchgate.net The polarity of the solvent system can be further modified to enhance the extraction of PAs. For instance, acidified methanol or ethanol can improve the recovery of these alkaloids. The use of a slightly acidic medium helps to protonate the nitrogen atom in the pyrrolizidine ring, increasing the solubility of the alkaloids in the solvent.

Temperature and extraction time are also key variables. While higher temperatures can increase the rate of extraction, they may also lead to the degradation of thermolabile compounds. Therefore, a balance must be struck. Techniques such as ultrasonic-assisted extraction can be employed to improve efficiency at lower temperatures, thereby preserving the integrity of the extracted compounds. The duration of the extraction process needs to be sufficient to ensure the complete transfer of the alkaloids from the plant matrix to the solvent.

Post-extraction purification is another critical step. This often involves an acid-base liquid-liquid extraction to separate the alkaloids from other co-extracted substances. The crude extract is first acidified to convert the alkaloids into their salt form, which is soluble in the aqueous phase. The non-alkaloidal components are then removed with an organic solvent. Subsequently, the aqueous layer is basified to regenerate the free base form of the alkaloids, which can then be extracted with a non-polar organic solvent like chloroform. researchgate.net Further purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Research on Intra-Organismal Distribution and Variation

The concentration of this compound is not uniform throughout the plant. Research on related pyrrolizidine alkaloids in species known to contain this compound, such as Cynoglossum officinale (houndstongue), reveals significant variations in alkaloid content across different plant organs and developmental stages. While the available research often quantifies total pyrrolizidine alkaloids, these findings provide a strong indication of the distribution patterns of individual components like this compound.

Analysis of this compound Content Across Plant Organs (e.g., Roots, Shoots, Leaves)

Studies on Cynoglossum officinale have shown that the concentration of total pyrrolizidine alkaloids varies considerably among the leaves, stems, and reproductive parts of the plant. Generally, the highest concentrations of these defensive compounds are found in the parts of the plant that are most valuable for its survival and reproduction.

In many species of the Boraginaceae family, the inflorescences have been found to contain the highest levels of PAs. tandfonline.com This is a common defense strategy in plants, concentrating toxins in the reproductive tissues to deter herbivores from consuming flowers and seeds. The leaves also tend to have significant concentrations, while the stems typically contain lower levels of these alkaloids.

Interactive Data Table: Total Pyrrolizidine Alkaloid Content in Different Organs of Second-Year Cynoglossum officinale

Note: This table represents the total pyrrolizidine alkaloid content, of which this compound is a known constituent. The specific percentage of this compound within the total alkaloid content is not specified in the cited research.

Plant OrganDevelopmental StageTotal Pyrrolizidine Alkaloids (% dry weight)
LeavesEarly Growth1.85
LeavesBud Stage1.05
LeavesFull Flower0.85
StemsBud Stage0.45
StemsFull Flower0.20
Buds-1.10
FlowersFull Bloom0.95
PodsMature0.75

Data adapted from a study by Pfister et al. (1992) on the pyrrolizidine alkaloid content of houndstongue (Cynoglossum officinale L.). researchgate.netresearchgate.net

Investigation of Developmental Stage-Dependent Accumulation

The accumulation of this compound and other pyrrolizidine alkaloids is also heavily dependent on the developmental stage of the plant. Research indicates that younger, more vulnerable tissues tend to have the highest concentrations of these defensive compounds.

In Cynoglossum officinale, the total pyrrolizidine alkaloid levels are generally highest in immature plant tissues and tend to decline as the plant matures. researchgate.netresearchgate.net For example, the leaves of first-year rosettes and the early growth of second-year plants show the highest concentrations of PAs, which can be up to 2.0% of the dry weight. researchgate.net As the leaves mature, this concentration can decrease by 50% or more. This pattern suggests that the plant allocates more resources to chemical defense during the early stages of growth when it is most susceptible to herbivory.

Interactive Data Table: Total Pyrrolizidine Alkaloid Content in Leaves of Cynoglossum officinale at Different Developmental Stages

Note: This table represents the total pyrrolizidine alkaloid content, of which this compound is a known constituent. The specific percentage of this compound within the total alkaloid content is not specified in the cited research.

Plant StageDevelopmental PeriodTotal Pyrrolizidine Alkaloids (% dry weight)
First YearRosette (Early)~2.0
First YearRosette (Mature)~1.0
Second YearEarly Growth1.85
Second YearBud Stage1.05
Second YearFull Flower0.85
Second YearLate Flower0.60

Data synthesized from findings by Pfister et al. (1992). researchgate.netresearchgate.net

This developmental-dependent accumulation underscores the dynamic nature of chemical defenses in plants and highlights the importance of considering the life stage of the plant when conducting phytochemical research.

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Elucidation and Incorporation Studies

The foundational building block of the pyrrolizidine (B1209537) nucleus in viridiflorine is the diamine putrescine . Derived from the amino acid arginine, putrescine provides the two C4 units that form the bicyclic core of the necine base. rsc.orgvulcanchem.com Isotope labeling studies have confirmed that both rings of the necine base originate from putrescine. nih.gov The first committed step in the biosynthesis of pyrrolizidine alkaloids (PAs) is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by homospermidine synthase. nih.gov

More complex pyrrolizidine alkaloids, such as lycopsamine (B1675737) and ideamine , serve as direct precursors for components of this compound, particularly in non-plant organisms. researchgate.netresearchgate.net For instance, in certain butterflies, these sequestered alkaloids are cleaved to release the necic acid portion, which is then modified. researchgate.netresearchgate.net Specifically, lycopsamine and ideamine are known to be cleaved to yield viridifloric acid and norviridifloric acid, respectively. researchgate.netresearchgate.net Lycopsamine is a prominent PA in many plant species, including those from which this compound is isolated, suggesting its role as an intermediate in the plant's biosynthetic pathway as well. ru.nlunicamp.brppm.edu.pl Ideamine A has been identified as a major PA in the flowers of Prestonia amabilis, a plant visited by PA-pharmacophagous insects. ufl.edu

The following table summarizes the key pyrrolizidine alkaloid precursors and their roles in this compound biosynthesis.

PrecursorRole in this compound Biosynthesis
Putrescine Fundamental building block for the necine base of all pyrrolizidine alkaloids, including this compound. rsc.orgvulcanchem.comnih.gov
Lycopsamine Serves as a direct precursor, being cleaved to yield viridifloric acid, the necic acid moiety of this compound. researchgate.netresearchgate.netunicamp.br
Ideamine A precursor that can be cleaved to provide the necic acid portion for related alkaloids. researchgate.netresearchgate.netufl.edu

The acidic portion of this compound is viridifloric acid . In Cynoglossum officinale, this compound is formed through the esterification of the necine base with (-)-viridifloric acid. ru.nl This necic acid is a key determinant of the final alkaloid structure. Studies on butterflies have shown that viridifloric acid and the related norviridifloric acid are liberated from ingested PAs like lycopsamine and ideamine before being cyclized into lactones. rsc.orgresearchgate.net The absolute configuration of these lactones suggests their origin from (-)-viridifloric acid and (-)-norviridifloric acid. researchgate.netmolaid.comcapes.gov.br

Trachelanthic acid is a diastereomer of viridifloric acid and is also found esterified to necine bases in many PA-producing plants. ru.nltandfonline.com In some species, both viridifloric and trachelanthic acids are utilized in PA biosynthesis, indicating a close metabolic relationship. ru.nl For example, in the roots of Cynoglossum officinale, both (-)-viridifloric acid and (+)-trachelanthic acid are used to produce different PAs. ru.nl

The table below details the involvement of these necic acids in the biosynthesis of this compound and related compounds.

Necic AcidRole in Biosynthesis
Viridifloric Acid The direct necic acid moiety esterified to the necine base to form this compound. ru.nlscribd.com It can be liberated from lycopsamine. researchgate.net
Norviridifloric Acid A related necic acid, suggested to originate from ideamine, and a precursor to northis compound β-lactone. rsc.orgresearchgate.netresearchgate.netmolaid.comcapes.gov.br
Trachelanthic Acid A diastereomer of viridifloric acid, involved in the biosynthesis of other PAs, sometimes within the same plant. ru.nl

The biosynthesis of necic acids is closely linked to amino acid metabolism. It has been demonstrated that trachelanthic acid, the diastereomer of viridifloric acid, is formed in plants from the amino acid valine and pyruvate. rsc.org This suggests a similar biosynthetic origin for viridifloric acid.

Incorporation experiments using isotopically labeled precursors have provided further insight. Studies in Senecio species have shown that the amino acid isoleucine is a specific precursor for the necic acid portions of several PAs. researchgate.netgla.ac.ukrsc.orgrsc.org Some ten-carbon necic acids are formed from two units of isoleucine. gla.ac.uk

Furthermore, 2-aminobutanoic acid has been identified as a biosynthetic precursor to several necic acids. gla.ac.ukresearchgate.net Labeling studies have confirmed its incorporation into the senecic acid portion of PAs, which is formed via two molecules of isoleucine. researchgate.net

This table summarizes the contribution of key amino acids to the biosynthesis of the necic acid moiety.

Amino AcidContribution to Necic Acid Biosynthesis
Isoleucine A confirmed precursor for the necic acid portions of various pyrrolizidine alkaloids. researchgate.netgla.ac.ukrsc.orgrsc.org
2-Aminobutanoic Acid A biosynthetic precursor for several necic acids, incorporated into the C5 units. gla.ac.ukresearchgate.net

Identification and Characterization of Biosynthetic Enzymes

While the precursor molecules for this compound are well-established, the specific enzymes catalyzing the later steps of its biosynthesis are still under investigation. However, research on related compounds and pathways provides valuable insights.

Research on the terpene synthase (TPS) family of enzymes in tomato (Solanum lycopersicum) has identified a sesquiterpene synthase, TPS31, also referred to as viridiflorene synthase (EC 4.2.3.88). wikipedia.orgfrontiersin.org This enzyme catalyzes the formation of viridiflorene from (2E,6E)-farnesyl diphosphate (B83284). wikipedia.org It is important to note that viridiflorene is a sesquiterpene hydrocarbon, structurally distinct from the pyrrolizidine alkaloid this compound. While the name "this compound synthase" has been associated with TPS31 in some literature, current evidence from enzyme characterization studies indicates its product is viridiflorene. wikipedia.orgfrontiersin.org The UniProt database entry for a related enzyme, TPS32 from Solanum lycopersicum, also identifies it as a viridiflorene synthase. uniprot.org The tomato genome contains a cluster of TPS genes (TPS30-TPS35), some of which have divergent catalytic activities. nih.govnih.gov

The genus Vitex is known for producing a wide array of terpenoids, particularly sesquiterpenes. frontiersin.orgnih.govresearchgate.net Analysis of the essential oils from various Vitex species has revealed the presence of viridiflorene, a sesquiterpene with a unique ring system. frontiersin.org The significant presence of diverse sesquiterpenes in this genus suggests a high level of sesquiterpene synthase activity. frontiersin.orgnih.gov These enzymes are responsible for the cyclization of farnesyl diphosphate into the various sesquiterpene skeletons. nih.gov As with Solanum lycopersicum, the sesquiterpene synthase activity in Vitex species is associated with the production of viridiflorene, not the alkaloid this compound.

Oxidative Enzymes in Lactone and Dihydropyrrolizine Formation

The biosynthesis of the pyrrolizidine alkaloid (PA) structure, a precursor to this compound, involves critical oxidative steps. The formation of the bicyclic pyrrolizidine ring system is initiated by the oxidation of homospermidine. nih.govwikipedia.org This reaction is catalyzed by copper-dependent diamine oxidases (DAOs), which convert the primary amine groups of homospermidine into aldehydes, yielding 4,4'-iminodibutanal. nih.govuni-kiel.de This dialdehyde (B1249045) intermediate then undergoes cyclization to form the core pyrrolizidine structure. rsc.org Inhibition of DAOs has been shown to impede PA biosynthesis, leading to the accumulation of homospermidine. researchgate.net

The formation of dihydropyrrolizines, which are derived from the necine base, also involves various biosynthetic transformations that are primarily oxidative in nature. rsc.org While this compound itself is a monoester, the broader PA class includes macrocyclic diesters where a lactone ring is formed. The formation of these lactone rings is often catalyzed by oxidative enzymes. rsc.org Cytochrome P450 monooxygenases (CYPs) and Baeyer-Villiger monooxygenases (BVMOs) are key enzyme families implicated in lactone formation in various secondary metabolic pathways. wur.nlnih.govconicet.gov.ar BVMOs, in particular, catalyze the oxidative cleavage of a carbon-carbon bond in a cyclic ketone precursor to insert an oxygen atom, thereby forming a lactone. nih.govconicet.gov.ar

Table 1: Key Oxidative Enzymes in PA Biosynthesis

Enzyme Class Substrate(s) Product(s) Role in Pathway
Diamine Oxidase (DAO) Homospermidine 4,4'-iminodibutanal Catalyzes the initial oxidative deamination required for the formation of the pyrrolizidine ring. uni-kiel.de
Cytochrome P450 (CYP) Necine bases, Necic acids Hydroxylated/oxidized intermediates Involved in the diversification of PA structures and potentially in lactone ring formation. wur.nluniversiteitleiden.nl

| Baeyer-Villiger Monooxygenase (BVMO) | Cyclic ketones | Lactones | Catalyzes lactone ring formation in related pathways, a potential mechanism for macrocyclic PA synthesis. nih.govconicet.gov.ar |

Desaturases and Hydroxylases in Fatty Acid Derived Precursors

The necic acid moiety of this compound is viridifloric acid. Research indicates that the precursors for this and related necic acids are not fatty acids, but rather branched-chain amino acids, such as valine. mdpi.com However, the enzymatic modifications, including desaturation and hydroxylation, are crucial for creating the final structure of both the necine base and the necic acid.

Hydroxylases, particularly from the cytochrome P450 (CYP) superfamily, are critical for the immense structural diversity of PAs. universiteitleiden.nl These enzymes introduce hydroxyl groups at specific positions on the necine base and necic acid moieties. nih.govmdpi.com For instance, the C-7 hydroxylation of the necine base is a common modification. mdpi.com The stereospecificity of these hydroxylases is a key factor in determining the final configuration of the alkaloid. nih.gov

Desaturases are responsible for introducing double bonds, a key step in the formation of unsaturated PAs from their saturated precursors. This compound possesses a saturated necine base, trachelanthamidine. ru.nl It has been proposed that saturated PAs like this compound can be precursors to unsaturated PAs, such as its conversion to echinatine (B1671082). ru.nl This conversion would require a desaturase to introduce the 1,2-double bond in the pyrrolizidine ring, a feature critical for the toxicity of many PAs. uni-kiel.de The enzymes responsible for this specific desaturation step in PA biosynthesis have not yet been fully characterized. nih.gov

Mechanistic Studies of Biosynthetic Transformations

Understanding the mechanisms of the key chemical transformations provides insight into the efficiency and specificity of this compound biosynthesis.

Cyclization Reactions in Pyrrolizidine Alkaloid and Lactone Formation

The signature bicyclic core of pyrrolizidine alkaloids is formed through a multi-step cyclization process. Following the oxidation of homospermidine to the dialdehyde 4,4'-iminodibutanal, an intramolecular cyclization occurs. rsc.org This process is believed to involve a Mannich-type reaction mechanism, leading to the formation of pyrrolizidine-1-carbaldehyde. nih.govresearchgate.net While spontaneous cyclization is possible, the high degree of stereospecificity observed in the necine bases found in plants strongly suggests that this reaction is enzyme-catalyzed. nih.gov A spontaneous reaction would likely result in a mixture of stereoisomers, which is not typically observed. nih.gov

The formation of macrocyclic diester PAs involves a second cyclization to form a large lactone ring. This occurs through the esterification of a dicarboxylic necic acid with two hydroxyl groups on the necine base. mdpi.com For example, the biosynthesis of senecic acid, a dicarboxylic acid, involves the cyclization of an open-chain precursor to form the 11-membered macrocycle. mdpi.com

Regioselective and Stereoselective Enzymatic Steps

The biosynthesis of this compound is characterized by a high degree of enzymatic control, ensuring specific outcomes at nearly every step. This regio- and stereoselectivity is fundamental to producing a single, biologically active isomer.

The formation of the necine base is highly stereospecific. Plants typically accumulate PAs with a single, defined stereochemistry at the C-8 position and other chiral centers, which points to strict enzymatic control over the cyclization and reduction steps. nih.gov For example, the reduction of pyrrolizidine-1-carbaldehyde to the corresponding alcohol is likely catalyzed by a stereospecific alcohol dehydrogenase. nih.govresearchgate.net

Further modifications to the PA structure are also highly selective. The hydroxylation and desaturation of the necine base are catalyzed by enzymes that act on specific positions (regioselectivity) and produce a specific stereoisomer (stereoselectivity). universiteitleiden.nl Cytochrome P450 enzymes are well-known for their ability to perform such specific oxidations. universiteitleiden.nl Furthermore, studies on the interconversion of PAs, such as this compound into echinatine, show that the stereochemistry of the necic acid is preserved, indicating that the enzymes involved are highly stereoselective. ru.nl The use of biocatalysts like transaminases and lipases in synthetic chemistry to create chiral pyrrolizidine building blocks further underscores the power and specificity of enzymatic reactions. researchgate.netnih.govrsc.org

Genetic Basis of this compound Biosynthesis

The enzymatic machinery for this compound synthesis is encoded by a suite of genes whose expression is tightly regulated.

Gene Expression Analysis of Biosynthetic Enzymes

Identifying the genes responsible for PA biosynthesis has been a key focus of molecular studies. A common strategy involves comparing the transcriptomes of PA-producing and non-producing tissues or cell types. uni-kiel.denih.gov By looking for genes that are expressed only in the producing tissues, researchers can identify candidates for biosynthetic enzymes.

Homospermidine synthase (HSS), which catalyzes the first committed step in the pathway, is a well-studied example. oup.com Gene expression analyses have shown that HSS expression is often localized to specific tissues and can be activated at different developmental stages. For instance, in comfrey (B1233415), HSS is expressed in the roots but can be activated in specific leaves during flowering, likely to increase the defense of reproductive structures. oup.com This demonstrates a sophisticated spatial and temporal regulation of the biosynthetic pathway at the genetic level.

Using such comparative and subtractive transcriptomic approaches, researchers have successfully identified candidate genes for subsequent steps, such as the diamine oxidases (DAOs) that oxidize homospermidine. uni-kiel.de The expression of these candidate genes in PA-producing tissues provides strong evidence for their role in the pathway. Quantitative real-time PCR (qRT-PCR) is a standard method used to validate and quantify the expression levels of these identified genes in different tissues or under different conditions. frim.gov.mymdpi.com These molecular techniques are essential for fully elucidating the genetic blueprint for this compound production.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Homospermidine
4,4'-iminodibutanal
Pyrrolizidine-1-carbaldehyde
Retronecine (B1221780)
Valine
Trachelanthamidine
Echinatine
Senecic acid
Rinderine
Putrescine
Spermidine (B129725)
Trachelanthamine
Supinine
Heliotridine
Otonecine
Senecionine (B1681732)
Jacobine
Erucifoline
Isoretronecanol
Monocrotaline
Lycopsamine
N-methylputrescine
4-methylaminobutanal
Dopamine
4-hydroxyphenylacetaldehyde
Xenovenine
Isoleucine
Heliosupine
7-angeloylheliotridine
Amabiline
Isoleucine
Acetyl-CoA
Linoleic acid
Linolenic acid
Malonyl-CoA
Pyruvate
Citrate
Oxaloacetate
Malate
Palmitate
Griseoviridin
Viridogrisein
Theanine
Chalcone

Evolutionary Conservation of Biosynthetic Modules

A pivotal element in understanding the evolution of PA biosynthesis is the origin of homospermidine synthase (HSS), the first pathway-specific enzyme. nih.govpnas.org HSS catalyzes the formation of homospermidine, the precursor to the necine base that forms the characteristic bicyclic ring system of all PAs. nih.govoup.combiorxiv.org Extensive research has provided direct evidence that the gene for HSS evolved from the gene encoding deoxyhypusine (B1670255) synthase (DHS), an essential and highly conserved enzyme in the primary metabolism of all eukaryotes. nih.govpnas.orgbiorxiv.org DHS is involved in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A). oup.comoup.com

This evolutionary leap from primary to secondary metabolism occurred through gene duplication. nih.govoup.comoup.com Following a duplication event, one copy of the DHS gene was retained for its essential function in primary metabolism, while the second copy was free to evolve a new function (neofunctionalization), ultimately giving rise to HSS. biorxiv.orguni-kiel.de HSS retained the ability to use spermidine as a substrate but lost its original function with eIF5A, optimizing its activity to produce homospermidine at a much higher rate than DHS. biorxiv.org

Remarkably, phylogenetic studies have demonstrated that this gene duplication and subsequent neofunctionalization did not happen just once. Instead, it occurred independently on several occasions in the evolutionary history of different PA-producing plant lineages. nih.govoup.comuni-kiel.deresearchgate.netuni-kiel.de This repeated, independent recruitment of DHS for PA biosynthesis is a striking example of convergent evolution, where unrelated organisms independently evolve similar traits to adapt to similar selective pressures, such as herbivory. nih.govvulcanchem.com For instance, the evolution of HSS has been independently documented in families as diverse as Asteraceae, Boraginaceae, Convolvulaceae, and Fabaceae. nih.govoup.comuni-kiel.de

Despite the independent origins of the initial biosynthetic step, the resulting PA structures across these distinct lineages show remarkable similarity. oup.com The necine base, the core structure derived from homospermidine, is often identical in its structure and stereochemistry in unrelated plants. oup.com This suggests strong selective pressure maintaining the core biosynthetic pathway once it has evolved.

However, while the early steps of the pathway leading to the necine base are highly conserved or have convergently evolved, the subsequent steps that lead to the vast diversity of PA structures are considered extremely plastic. researchgate.net The esterification of the necine base with various necic acids allows for a wide array of final compounds, like this compound, rinderine, and senecionine, providing a flexible system for chemical defense. researchgate.netuni-kiel.de

Detailed research in specific plant families, such as Apocynaceae, reveals a more intricate evolutionary history. biorxiv.orgresearchgate.net Studies focusing on the amino acid motifs of HSS have identified specific changes (e.g., the VXXXD motif) correlated with optimized enzyme function. researchgate.net Evidence in this family points to a complex scenario that includes a single origin of an HSS-like gene, followed by multiple independent optimizations and, in some cases, losses of function through pseudogenization. oup.comresearchgate.net This highlights that the evolution of these biosynthetic modules is not always a straightforward, linear process but can involve multiple layers of gain, loss, and refinement of function.

Table 1: Key Enzymes in the Evolution of Pyrrolizidine Alkaloid Biosynthesis

Enzyme Precursor Enzyme Evolutionary Mechanism Conservation Status Key Findings Citations
Homospermidine Synthase (HSS) Deoxyhypusine Synthase (DHS) Gene Duplication & Neofunctionalization Recruited multiple times independently in different angiosperm lineages. The first committed enzyme in PA biosynthesis; its evolution from a primary metabolism enzyme is a key example of convergent evolution in secondary metabolism. nih.govnih.govoup.compnas.orgbiorxiv.orgoup.comresearchgate.net
Deoxyhypusine Synthase (DHS) Not Applicable Not Applicable Highly conserved across all eukaryotes. An essential enzyme in primary metabolism involved in activating translation initiation factor 5A. It serves as the evolutionary ancestor of HSS. nih.govoup.compnas.orgbiorxiv.orgoup.com

Chemical Synthesis and Advanced Synthetic Methodologies

Total Synthesis Approaches to Viridiflorine and its Derivatives

The overarching strategy for the total synthesis of this compound is a convergent approach. This involves the separate, stereocontrolled synthesis of its two key components—the necine base, (-)-trachelanthamidine, and the necic acid, (-)-viridifloric acid—followed by their coupling via esterification. researchgate.netru.nl This modular strategy allows for the independent optimization of the synthesis of each fragment before the final assembly.

The successful total synthesis of this compound hinges on the ability to produce both the necine and acid components in their correct, optically active forms.

Necine Base: (-)-Trachelanthamidine

Trachelanthamidine is the necine base for this compound. ru.nl Several asymmetric syntheses have been developed to produce the optically active (-)-trachelanthamidine. One effective method begins with L-prolinol, a readily available chiral starting material. This synthesis utilizes an olefin cyclization initiated by an α-thiocarbocation as the key strategic step to construct the bicyclic pyrrolizidine (B1209537) core. researchgate.netrsc.orgrsc.org

Necic Acid: (-)-Viridifloric Acid

Viridifloric acid is a dihydroxyisopropylbutyric acid that provides the esterifying moiety of this compound. researchgate.netru.nl Its synthesis is a critical component of the total synthesis of the alkaloid. The structure of viridifloric acid was confirmed through synthesis, which also established it as a stereoisomer of trachelanthic acid. Both are α-isopropyl-α,β-dihydroxybutyric acids. The synthesis of viridifloric acid has been successfully accomplished, providing the necessary component for the final esterification step. The biosynthetic origin of related lactones from (-)-viridifloric acid has been suggested, highlighting its role as a key chiral building block in nature. researchgate.net

The final key step in assembling this compound is the formation of an ester linkage between the hydroxyl group of the necine base (trachelanthamidine) and the carboxylic acid group of the necic acid (viridifloric acid). researchgate.net Given the steric hindrance and potential for side reactions with these complex fragments, the choice of coupling method is critical.

Methods for the selective esterification of pyrrolizidine alkaloids like retronecine (B1221780) (a related necine base) have been developed and are applicable to the synthesis of this compound. One common method involves the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This approach, known as Steglich esterification, is performed under mild conditions and is effective for coupling acids with alcohols.

Another strategy involves activating the carboxylic acid by converting it into a more reactive intermediate. The use of N-acylimidazoles has proven successful for achieving esterification, particularly with sterically demanding or sensitive substrates like αβ-unsaturated and α-hydroxy-α,α-dialkyl acids. rsc.org For macrocyclic pyrrolizidine alkaloids, tin-mediated regioselective acylation has also been employed to form a monoester, which can then undergo a subsequent macrolactonization. oup.com While this compound is not a macrocycle, these advanced esterification techniques underscore the variety of methods available to chemists for forging the crucial ester bond in complex alkaloid synthesis.

Reagent/MethodDescriptionApplication
DCC/DMAP (Steglich Esterification) A mild method for forming ester bonds from carboxylic acids and alcohols using a carbodiimide (DCC) and an acylation catalyst (DMAP).Selective esterification at the C-9 position of necine bases. rsc.org
N-Acylimidazoles The carboxylic acid is pre-activated by forming an acylimidazole, which then readily reacts with the alcohol.Useful for esterification with sterically hindered acids. rsc.org
Tin-mediated Acylation Utilizes stannoxanes derived from diols and dibutyltin (B87310) oxide to achieve regioselective mono-esterification.Primarily used in the synthesis of macrocyclic pyrrolizidine alkaloids. core.ac.uk

Stereoselective Synthesis of this compound-Related Lactones

The synthesis of the dihydroxy necic acid component of this compound is closely related to stereoselective lactone synthesis. Often, the stereocenters of a hydroxy acid are established by first synthesizing a lactone precursor, which enforces a specific stereochemical arrangement that is retained upon subsequent hydrolysis to the open-chain acid.

Asymmetric catalysis is a cornerstone for establishing the chiral centers found in viridifloric acid. Enantioselective hydrogenation, in particular, is a powerful tool. Ruthenium-catalyzed asymmetric hydrogenation of β-keto esters is an efficient method for producing hydroxylated pyrrolizidine and indolizidine ring systems with high diastereomeric excess (up to 99%). nih.gov This methodology can be adapted to generate the syn- or anti-diol patterns found in necic acids. researchgate.net For instance, a ruthenium-mediated sequential approach can be used to synthesize enantiomerically enriched 1,3-diols from β-keto esters. This involves an initial asymmetric hydrogenation followed by a diastereoselective hydrogenation of the resulting β-hydroxy ketone. researchgate.net

Asymmetric transfer hydrogenation (ATH) coupled with dynamic kinetic resolution (DKR) has also been developed for the synthesis of anti-3-alkenyl-2-amido-3-hydroxy esters from racemic α-amino-β-keto esters. rsc.org This provides a route to polyhydroxylated pyrrolizidine alkaloids and demonstrates the power of catalytic methods to set multiple stereocenters with high control. rsc.org

The carbon skeleton of viridifloric acid can be assembled using controlled carbon-carbon bond-forming reactions. For the synthesis of related lactones, a Horner-Wadsworth-Emmons (HWE) reaction can be employed for C-C coupling, which is then followed by an asymmetric dihydroxylation (such as Sharpless asymmetric dihydroxylation) to install the necessary hydroxyl groups with the correct stereochemistry. researchgate.net This combination of reactions allows for the construction of the basic carbon chain while simultaneously setting key chiral centers.

While this compound itself is not a macrocycle, macrolactonization techniques are highly relevant to the synthesis of complex natural products containing ester or lactone moieties, including macrocyclic pyrrolizidine alkaloids. oup.com These methods are designed to facilitate ring-closure of a linear hydroxy-acid, a challenging transformation that is often low-yielding due to competing intermolecular polymerization.

The Corey-Nicolaou macrolactonization is a widely used method that activates the seco-acid (the linear hydroxy-acid precursor) by converting it to a 2-pyridinethiol ester. nih.govchem-station.comwikipedia.org Intramolecular attack by the hydroxyl group then forms the lactone under high-dilution conditions, which favor cyclization over polymerization. nih.govchem-station.com The reaction often requires heat, but the addition of silver salts can significantly accelerate the cyclization. chem-station.com This methodology has been successfully applied in the synthesis of various natural products, including pyrrolizidine alkaloids. acs.org Other important macrolactonization methods include the Yamaguchi and Mukaiyama protocols, which also rely on the activation of the carboxylic acid. nih.gov Although applied to macrocycles, the principles of activating a carboxylic acid for ester formation under mild conditions are broadly applicable in complex natural product synthesis.

Macrolactonization MethodActivating ReagentsKey Feature
Corey-Nicolaou 2,2'-Dipyridyldisulfide, TriphenylphosphineForms a pyridylthioester intermediate that cyclizes upon heating. chem-station.comwikipedia.org
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAPForms a mixed anhydride (B1165640) which is highly reactive towards intramolecular attack by the alcohol. nih.gov
Mukaiyama 1-Methyl-2-chloropyridinium iodide, TriethylamineUtilizes a pyridinium (B92312) salt to activate the carboxylic acid for lactonization. nih.gov

Development of Novel Synthetic Routes

Utilization of Chiral Pool Precursors

A cornerstone of modern asymmetric synthesis is the use of the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. unicamp.brresearchgate.net This approach efficiently transfers the existing stereochemistry of the starting material to the final target molecule, bypassing the need for complex asymmetric induction steps. In the context of this compound and other pyrrolizidine alkaloids, amino acids are particularly valuable chiral precursors. ru.nl

L-proline, with its inherent pyrrolidine (B122466) ring, is a logical and frequently used starting point for constructing the bicyclic core of these alkaloids. fishersci.dk Its rigid cyclic structure provides a solid foundation for stereocontrolled transformations. researchgate.net Similarly, other amino acids like L-glutamic acid have been successfully employed. shu.ac.uk The synthesis of related alkaloids has also been achieved using precursors from other parts of the chiral pool, such as D-glucose, L-malic acid, and L-aspartic acid, demonstrating the versatility of this strategy. nih.govresearchgate.net The biosynthesis of the necine base of this compound itself originates from the amino acid L-ornithine via putrescine, highlighting nature's own use of the chiral pool. nih.gov

Multi-Step Conversions and Yield Optimization

The construction of this compound from a simple chiral precursor is a multi-step process that requires a sequence of carefully orchestrated chemical reactions. cia.gov A typical synthetic route involves the initial modification of the chiral starting material (e.g., an amino acid) to form a key substituted pyrrolidine intermediate. This is followed by a crucial cyclization step to form the characteristic bicyclic pyrrolizidine core, known as the necine base (in the case of this compound, this is (+)-viridiflorine's necine base, trachelanthamidine). The final stage involves the esterification of the necine base with a necic acid to yield the final alkaloid.

Below is a representative table outlining a plausible sequence for the synthesis of a pyrrolizidine alkaloid, illustrating the types of transformations involved.

StageReaction StepPurpose
1Functional Group ProtectionMasking of reactive groups (e.g., amines, hydroxyls) on the chiral precursor.
2Chain ElaborationAdding carbon atoms to the precursor to build the necessary side chain for cyclization.
3Oxidation/ReductionAdjusting the oxidation state of functional groups to prepare for cyclization.
4Intramolecular CyclizationFormation of the second five-membered ring to create the bicyclic necine base core.
5Functional Group DeprotectionRemoval of protecting groups from the necine base.
6EsterificationCoupling the necine base with the appropriate necic acid (viridifloric acid) to form this compound.

Investigation of Protecting Group Strategies

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. researchgate.net They act as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. nih.gov The successful synthesis of pyrrolizidine alkaloids relies on a well-designed protecting group strategy, where groups can be selectively added and removed under specific conditions without affecting other parts of the molecule. google.com

In the synthesis of this compound's precursors and related alkaloids, various protecting groups are employed to shield hydroxyl and amino functionalities. For example, nitrogen atoms are often protected as carbamates, such as with tert-Butoxycarbonyl (Boc) or Carbobenzyloxy (Cbz) groups. shu.ac.ukresearchgate.net Hydroxyl groups are commonly protected as ethers (e.g., Benzyl, Bn) or silyl (B83357) ethers (e.g., tert-Butyldimethylsilyl, TBDMS). nih.gov

The choice of protecting group is critical and depends on its stability to a range of reaction conditions. An effective strategy often involves using "orthogonal" protecting groups, which can be removed under very different conditions. nih.gov For instance, a TBDMS group can be removed with a fluoride (B91410) source (like TBAF), while a Benzyl group is cleaved by hydrogenolysis, and a Boc group is removed with acid (like TFA). nih.gov This allows for the sequential unmasking of specific functional groups at the desired stage of the synthesis.

The following table details common protecting groups used in the synthesis of pyrrolizidine alkaloids and their respective deprotection methods.

Functional GroupProtecting GroupAbbreviationDeprotection Reagents
Aminetert-ButoxycarbonylBocStrong Acid (e.g., Trifluoroacetic Acid, TFA)
AmineCarbobenzyloxyCbz / ZH₂, Palladium on Carbon (Pd/C)
HydroxylBenzylBnH₂, Palladium on Carbon (Pd/C)
Hydroxyltert-ButyldimethylsilylTBDMS / TBSFluoride Source (e.g., TBAF) or Acid
HydroxylMethoxymethyl etherMOMAcid (e.g., HCl)

Biological Activity and Molecular Mechanistic Research

Investigation of Molecular Targets and Pathways

Network pharmacology is a sophisticated approach that integrates data from multiple biological networks, such as protein-protein interactions and drug-target relationships, to elucidate the complex mechanisms of action of chemical compounds. acs.org This methodology is particularly valuable for analyzing the multifaceted effects of natural products, which often contain numerous phytochemicals acting on multiple targets. dovepress.comrsc.org In the context of investigating viridiflorine, network pharmacology has been employed as part of a broader study on the essential oil of Thymus vulgaris L. (Thyme oil), where this compound is a constituent compound. acs.orgnih.gov

The process began by identifying the phytochemicals within Thyme oil and then predicting their potential biological targets using databases like SwissTargetPrediction. acs.org Concurrently, disease-related targets, for instance, those associated with breast cancer, were compiled from databases such as GeneCards, DisGeNet, and OMIM. acs.org By finding the intersection between the compound targets and the disease targets, researchers identified a set of common potential targets. acs.org

These common targets were then used to construct a Protein-Protein Interaction (PPI) network, which visualizes the complex interplay between these proteins. acs.org Analysis of this network using parameters like degree, closeness, and centrality helps to identify "hub-genes"—highly connected nodes that are presumed to be critical for the biological effect. acs.org In a study on Thyme oil's effect on breast cancer, this approach identified 195 potential common targets, which were narrowed down to key proteins such as EGFR, AKT1, ESR1, and HIF1A, among others. acs.org this compound, along with other compounds like aromadendrene (B190605) and α-humulene, was identified as a potent component capable of strongly binding to these important cancer-related proteins. acs.orgnih.gov This systematic, network-based approach provides a comprehensive view of the pharmacological mechanisms, moving from the constituent compounds to their potential molecular targets and associated pathways. acs.orgfrontiersin.org

Computational modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential tools for predicting and analyzing the interaction between a ligand, such as this compound, and its protein target at an atomic level. mdpi.comnih.gov These methods provide insights into binding affinity and the stability of the protein-ligand complex. nih.govmdpi.com

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a molecule when it binds to a target protein. mdpi.com In a study analyzing the components of Thyme oil, this compound was docked with the protein kinase B (AKT1), a key target in cancer therapy. acs.orgmdpi.comscirp.org The analysis revealed a strong binding affinity. The interactions between this compound and AKT1 are primarily hydrophobic, involving several alkyl interactions with key amino acid residues in the protein's binding site. acs.orgnih.gov

Target ProteinInteracting Residues of AKT1Interaction Type
AKT1 LYS268, VAL270, LEU264Alkyl

This table details the specific amino acid residues in AKT1 that form alkyl bonds with this compound, as identified through molecular docking analysis. acs.orgnih.gov

The binding mode shows this compound fitting into the hydrophobic cavity of the AKT1 kinase domain. acs.orgnih.govmdpi.com The strength of this interaction is quantified by the binding energy, where a lower value typically indicates a stronger, more stable interaction. acs.org

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the stability and conformational changes of the protein-ligand complex. nih.govarxiv.org The AKT1-viridiflorine complex was subjected to MD simulations to assess its stability. nih.gov

Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position. The simulation showed that the RMSD of the AKT1-viridiflorine complex remained stable, with an average value of 0.37 nm, which was lower than the RMSD of the AKT1 protein alone (0.44 nm), indicating that binding to this compound conferred stability to the protein. nih.gov

Root Mean Square Fluctuation (RMSF): This parameter identifies the flexibility of individual amino acid residues. The analysis of the AKT1-viridiflorine complex showed specific fluctuation patterns, highlighting the dynamic nature of the interaction. nih.gov

Radius of Gyration (Rg): This measures the compactness of the protein. A stable Rg value over time suggests that the complex is not unfolding and remains compact. nih.gov

Together, these computational analyses strongly suggest that this compound can form a stable and favorable complex with AKT1, providing a structural basis for its potential biological activity. nih.gov

This compound, as a component of complex natural extracts, is predicted to exert its biological effects by modulating multiple cellular signaling pathways that are crucial in disease progression, particularly in cancer. acs.org Network pharmacology studies of Thyme oil, which contains this compound, have identified several key pathways that are potentially influenced. acs.orgnih.gov

The primary pathways identified include:

PI3K-AKT Signaling Pathway: This is a central pathway regulating cell survival, proliferation, and growth. nih.gov The direct interaction between this compound and AKT1, as shown by molecular docking and dynamics simulations, strongly suggests that this compound can modulate this pathway. acs.orgnih.gov The PI3K/AKT pathway is a critical mediator that responds to growth factors and other extracellular signals. nih.govupenn.edu

HIF-1 Signaling Pathway: Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows cells to adapt to low-oxygen conditions, a common feature of the tumor microenvironment. mdpi.commdpi.com The HIF-1 pathway regulates genes involved in angiogenesis, metabolism, and cell survival. dovepress.com Studies have shown that this compound can downregulate the HIF-1α pathway. vulcanchem.com Furthermore, the PI3K/AKT pathway is a known upstream regulator of HIF-1α, providing a mechanistic link for this compound's influence. nih.govmdpi.com

EGFR Tyrosine Kinase and ERBB Signaling: The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. upenn.edu Its activation triggers downstream cascades, including the PI3K/AKT pathway, promoting processes associated with tumor growth. upenn.edu The network analysis of Thyme oil constituents identified EGFR as a key target and the ERBB signaling pathway as a significantly modulated pathway, suggesting an indirect role for this compound in this axis. acs.orgnih.gov

Estrogen Signaling Pathway: This pathway is critical in hormone-dependent cancers like breast cancer. mdpi.com The identification of the estrogen signaling pathway in the network analysis suggests that components of the oil, including potentially this compound, may interfere with hormone-related cancer progression. acs.org

JAK-STAT and FoxO Signaling Pathways: The JAK-STAT pathway is crucial for cytokine signaling that affects cell proliferation and survival, while the FoxO (Forkhead box O) family of transcription factors are downstream targets of the PI3K-AKT pathway and act as tumor suppressors. acs.orgnih.gov The modulation of these pathways was predicted by the network pharmacology analysis, indicating a broad-spectrum effect of the constituent compounds. acs.org

Signaling PathwayKey Protein(s)Implication of Modulation
PI3K-AKT AKT1Regulation of cell survival, growth, and proliferation. acs.orgnih.gov
HIF-1 HIF1AControl of cellular adaptation to hypoxia, angiogenesis. acs.orgvulcanchem.com
EGFR/ERBB EGFRRegulation of cell cycle progression, invasion, and metastasis. acs.orgupenn.edu
Estrogen ESR1Involvement in hormone-dependent cancer progression. acs.org
JAK-STAT STAT3Mediation of cytokine signaling for cell proliferation. acs.org
FoxO FoxO transcription factorsRegulation of apoptosis and cell cycle arrest. acs.org

This table summarizes the key signaling pathways potentially modulated by this compound and its associated compounds, along with the central proteins involved and the biological implications.

The biological activity of this compound can also be understood through its impact on gene expression and the regulation of key transcription factors involved in cellular stress responses.

Reactive Oxygen Species (ROS) and Transcriptional Response

This compound has been shown to possess antioxidant properties, capable of reducing levels of reactive oxygen species (ROS). vulcanchem.com Cellular stress, including oxidative stress caused by ROS, activates the Unfolded Protein Response (UPR) or the Integrated Stress Response (ISR). nih.govmdpi.com A central mediator of this response is the transcription factor ATF4 (Activating Transcription Factor 4). mdpi.comresearchgate.net Under stress conditions, ATF4 expression is induced and it, in turn, activates a suite of genes involved in managing the stress. nih.gov

If the stress is prolonged or severe, ATF4 can work together with another transcription factor, CHOP (C/EBP homologous protein), to induce the expression of genes that lead to apoptosis, or programmed cell death. nih.gov The transcriptional induction of genes involved in protein synthesis by the ATF4-CHOP complex can lead to further oxidative stress and ATP depletion, ultimately causing cell death. nih.gov While direct studies linking this compound to ATF4 and CHOP are limited, its known ability to reduce ROS suggests it could modulate these stress-induced transcriptional pathways. vulcanchem.com

NF-κB Activation

The transcription factor NF-κB (nuclear factor-κβ) is a master regulator of inflammation, immunity, and cell survival. mdpi.comresearchgate.net There is significant crosstalk between ER stress pathways and NF-κB signaling. mdpi.com For example, the UPR can modulate the expression of regulators of the NF-κB pathway. researchgate.net Specifically, ATF4 has been shown to be a positive regulator for the expression of certain inflammatory genes that are also targets of NF-κB. mdpi.com Given this compound's potential influence on stress pathways like HIF-1 and its antioxidant activity, it may indirectly impact the activation state and transcriptional output of the NF-κB signaling cascade. dovepress.comvulcanchem.com

Mechanistic Studies in Cellular Models

To validate the predictions from computational and network pharmacology studies, in vitro experiments using cellular models are essential. acs.org These experiments provide direct evidence of a compound's biological effects on cells.

In a study investigating the anticancer potential of Thyme oil, which contains this compound as an active component, experiments were performed on the MCF-7 human breast cancer cell line. acs.orgnih.gov The results of these in vitro assays confirmed that the essential oil exhibited cytotoxicity and had an antiproliferative effect on the cancer cells. nih.gov The study reported that Thyme oil could inhibit the growth and proliferation of MCF-7 cells. acs.orgnih.gov

These cellular-level observations provide experimental support for the mechanisms suggested by the computational analyses. The inhibition of cancer cell proliferation is consistent with the predicted modulation of key signaling pathways like the PI3K-AKT pathway by the oil's constituents, including this compound. acs.orgnih.gov While these experiments were conducted with the entire essential oil, the identification of this compound as one of the potent compounds that bind strongly to cancer-related proteins like AKT1 suggests it is a significant contributor to the observed antiproliferative effects. acs.orgnih.gov Further in vitro studies focusing specifically on purified this compound would be necessary to delineate its precise individual contribution to these biological activities.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

This compound has been identified as a pyrrolizidine (B1209537) alkaloid in plants, such as those from the Eupatorium genus, which have been evaluated for their biological activities. researchgate.net Extracts containing this compound have been assessed for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, as it increases the availability of acetylcholine in the brain. peerj.comheraldopenaccess.usmdpi.com While this compound has been included in screenings of plant-derived compounds for AChE inhibition, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), for pure this compound are not detailed in the available research. researchgate.netd-nb.infonih.govscielo.br Therefore, while its potential as a cholinesterase inhibitor has been noted, comprehensive studies detailing its specific efficacy and mechanism of inhibition are limited. conicet.gov.ar

Receptor Binding Affinity Research (e.g., 5-HT receptors)

Serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors are a diverse group of proteins involved in a wide range of neurological processes, including mood, cognition, and sleep. nih.govwikipedia.org They are significant targets for a variety of pharmaceutical drugs. nih.gov The binding affinity of a compound to these receptors is a crucial measure of its potential to modulate serotonergic systems. revvity.complos.org In a metabolomics study related to major depressive disorder, a condition where the serotonin system is often implicated, this compound was identified as one of several metabolites with altered levels. wjgnet.com However, this finding is correlational and does not demonstrate a direct interaction. Currently, there is a lack of specific research in the scientific literature detailing the binding affinity of this compound for 5-HT receptors or its potential to act as an agonist or antagonist at these sites. nih.govnih.govbmbreports.org

Analysis of Cellular Processes (e.g., Cell Growth Modulation, Cell Migration, Invasion, Adhesion)

Cellular processes such as cell growth, migration, invasion, and adhesion are fundamental to organismal development and are also implicated in pathological conditions like cancer. researchgate.netfrontiersin.orgjcancer.orgresearchgate.net Research has investigated the effects of various natural products on these processes. Some studies have included this compound in broader screenings of compounds for their effects on cell proliferation and apoptosis (programmed cell death). researchgate.netscispace.com However, detailed research findings specifically elucidating the molecular mechanisms by which this compound might modulate cell growth, migration, invasion, or adhesion are not extensively documented in the available literature. scielo.brnih.govnih.gov

Research on Ecological Roles and Chemical Communication

Pheromonal Functions in Insect Chemical Ecology

In the field of insect chemical ecology, a derivative of this compound, this compound β-lactone, has been identified as a significant semiochemical—a chemical involved in communication. unicamp.brrsc.orgresearchgate.net This compound functions as a key component of the male sex pheromone in certain species of Lepidoptera, particularly Danaine butterflies like the giant white butterfly, Idea leuconoe, and Euploea mulciber. nih.govnih.govrsc.org These pheromones are complex chemical signals that mediate crucial behaviors for survival and reproduction. wikipedia.orguni-freiburg.de this compound β-lactone is stored in and released from specialized scent-disseminating organs on the male butterfly called hairpencils. nih.gov

Role in Intraspecific Communication (e.g., Courtship, Aggregation)

The primary role of this compound β-lactone in intraspecific communication is as a courtship pheromone. rsc.orgrsc.org During courtship displays, male Idea leuconoe butterflies release a complex blend of volatile compounds from their hairpencils. nih.gov This chemical bouquet acts as a short-range attractant for females. rsc.org

Research has shown that this compound β-lactone, along with another pyrrolizidine alkaloid derivative, danaidone, induces significant electroantennogram responses in female antennae, confirming its role as a principal component of the sex pheromone. nih.gov A synthetic mixture containing these and other compounds from the hairpencil extract was effective in eliciting the abdomen-curling acceptance posture from females, a critical step for successful mating. nih.govrsc.org The pheromone blend of I. leuconoe is a complex mixture, indicating that the behavioral response is likely due to the synergistic effect of multiple components. nih.govrsc.org

Table 1: Selected Pheromone Components Identified in the Hairpencils of the Male Butterfly Idea leuconoe

Compound ClassSpecific Compound
Pyrrolizidine Alkaloid DerivativesThis compound β-lactone
Danaidone
AromaticsPhenol
p-Cresol
Benzoic Acid
TerpenoidsGeranyl methyl thioether
(E,E)-Farnesol
γ-Lactones6-hydroxy-4-undecanolides
Hydrocarbons(Z)-9-Tricosene
Source: nih.gov

of this compound

Plant Defense Mechanisms Against Herbivory and Microbial Threats

This compound, a pyrrolizidine alkaloid, is a key component of the chemical defense system in various plant species. mdpi.comwikipedia.org Plants produce a wide array of secondary metabolites, including alkaloids like this compound, to protect themselves from herbivores and microbial pathogens. nih.govscitechnol.com These chemical defenses can be either constantly present or produced in response to damage. wikipedia.org The presence of this compound in distantly related plant families, such as Asteraceae and Boraginaceae, points to the convergent evolution of this defense mechanism against herbivores. vulcanchem.com

Anti-feedant or Repellent Activities in Ecological Contexts

As a chemical defense, this compound exhibits anti-feedant or repellent properties that deter insects and other herbivores from feeding on the plant. mdpi.comwikipedia.org These compounds can act as toxins or reduce the digestibility of the plant material. wikipedia.org The production of such defensive chemicals is a crucial strategy for plant survival, influencing the behavior, growth, and survival of herbivores. mdpi.com Plant-derived chemicals, including alkaloids, are being explored as alternatives to synthetic pesticides for crop protection due to their lower environmental impact. jwent.netnih.gov

The effectiveness of plant-based repellents is a subject of ongoing research, with a focus on developing formulations that offer sustained release and are effective at lower concentrations. jwent.net The use of repellents is considered a promising strategy in integrated pest management systems. jwent.netnih.gov

Antimicrobial Research (e.g., Antibacterial, Antifungal)

In addition to its role in herbivore defense, this compound and other pyrrolizidine alkaloids have been investigated for their antimicrobial properties. mdpi.com Extracts from plants containing these alkaloids have shown inhibitory activity against various human pathogenic bacteria. mdpi.com

Chemosystematic and Phylogenetic Significance

The distribution of secondary metabolites like this compound across different plant taxa provides valuable information for chemosystematics, the classification of plants based on their chemical constituents. The presence of this compound and related alkaloids can serve as a chemical marker to understand the phylogenetic relationships between different plant species and genera. frontiersin.org

For example, the occurrence of this compound in both the Asteraceae and Boraginaceae families suggests an interesting evolutionary pattern. vulcanchem.com The analysis of alkaloid profiles, including that of this compound, has been used to clarify phylogenetic relationships within specific plant groups. researchgate.net However, the evolutionary lability of some floral scent chemicals at higher taxonomic levels suggests that their utility for phylogenetic inference may be more pronounced at lower taxonomic levels. scribd.com The presence of certain alkaloids can be a distinguishing feature for specific plant lineages.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features

A pharmacophore represents the key steric and electronic features of a molecule necessary for optimal interaction with a specific biological target to trigger or block its response. mdpi.comnih.gov Identifying the pharmacophore of viridiflorine is fundamental to understanding its mechanism of action and for designing new, potentially therapeutic agents.

Identification of Key Structural Moieties for Activity

The biological activity of pyrrolizidine (B1209537) alkaloids (PAs) like this compound is intrinsically linked to their chemical structure. The core structure consists of a necine base, which is a fused, five-membered ring system with a nitrogen atom at the bridgehead, esterified with a necic acid. inchem.org

Key structural features that are considered important for the activity of this compound and related PAs include:

Ester Linkage: The ester bond connecting the necine base to the necic acid is a critical feature. The nature of this ester linkage, whether it's a monoester, diester, or a macrocyclic diester, significantly influences the molecule's properties. inchem.org

Hydroxyl Groups: The presence and position of hydroxyl groups on both the necine base and the necic acid are crucial. For instance, PAs lacking a hydroxyl group at the C7 position are thought to be less hepatotoxic. researchgate.net The hydroxyl groups can participate in hydrogen bonding, a key interaction in ligand-receptor binding. researchgate.net

Necic Acid Moiety: The structure of the necic acid, including its branching and the presence of functional groups, plays a significant role in determining the biological activity. In this compound, this is viridifloric acid.

Pharmacophore models for related compounds often include features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings, which guide their interaction with target proteins. nih.govnih.govd-nb.info For instance, molecular docking studies on similar compounds have highlighted the importance of hydrogen bonding and hydrophobic interactions for binding affinity. researchgate.net

Analysis of Stereochemical Influence on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity, as it dictates how a molecule interacts with chiral biological macromolecules like enzymes and receptors. longdom.orgijpsjournal.comnumberanalytics.comsolubilityofthings.com In the case of this compound and its isomers, stereochemical variations can lead to significant differences in their pharmacological profiles. nih.gov

Studies on the enantiomers of other biologically active compounds have demonstrated that different stereoisomers can have varying potencies and even different types of pharmacological activity. nih.govnih.gov For example, in one study, the (2S) enantiomer of a disopyramide (B23233) metabolite was found to be approximately three times more potent as an anticholinergic agent than its (2R) enantiomer. nih.gov This highlights the importance of considering the specific stereochemistry of this compound when evaluating its biological function. The relative configuration of substituents, particularly the hydroxyl groups, can affect intramolecular hydrogen bonding, which in turn influences the molecule's conformation and its interaction with biological targets.

Rational Design and Synthesis of Analogues for SAR Probing

The rational design and synthesis of analogues are cornerstones of medicinal chemistry, allowing for a systematic exploration of a molecule's SAR. nih.govrsc.orgnih.govrsc.org By methodically altering the chemical structure of this compound, researchers can identify which parts of the molecule are essential for its biological effects.

Systematic Modification of this compound Skeleton

Systematic modification of the this compound skeleton is a key strategy to probe its structure-activity relationships. This involves the targeted synthesis of new molecules with specific changes to the parent structure. usp.br These modifications can include:

Alteration of the Necine Base: Modifying the pyrrolizidine core, for example, by introducing unsaturation, can impact the planarity and shape of the molecule, which in turn can affect its biological activity. dndi.org

Modification of the Ester Group: Replacing the ester linkage with a more metabolically stable amide bond is a common strategy to improve the pharmacokinetic properties of a compound. researchgate.net

Variation of the Necic Acid: Synthesizing analogues with different necic acids allows for the exploration of how changes in the side chain affect activity. This can involve altering the length, branching, or functional groups of the acid component.

SAR studies on other complex natural products have shown that even small changes, such as the position of a substituent on a phenyl ring, can have a significant impact on potency and selectivity. mcgill.cafrontiersin.org For example, in one study, para-substituted phenyl analogues were found to be more potent than their meta-substituted counterparts. mcgill.ca

Synthesis of Chiral Analogues for Comparative Analysis

The synthesis of specific chiral analogues is essential for a detailed understanding of the role of stereochemistry in the biological activity of this compound. nih.govnumberanalytics.com This involves preparing stereoisomers of this compound and its analogues to compare their biological effects.

The synthesis of chiral molecules often requires specialized techniques to control the stereochemistry of the reaction products. rsc.org For example, asymmetric synthesis can be used to produce a single enantiomer of a chiral compound, allowing for the evaluation of its specific biological properties without interference from its mirror image. numberanalytics.com

Comparative analysis of the biological activity of these chiral analogues provides valuable insights into how the three-dimensional structure of the molecule influences its interaction with its biological target. researchgate.net This information is critical for the development of more potent and selective therapeutic agents.

Computational SAR Methodologies

Computational methods have become indispensable tools in modern drug discovery and SAR analysis. uni-bonn.denih.gov These in silico approaches can predict the biological activity of compounds and provide insights into their mechanism of action, thereby guiding the design of new analogues. gpatindia.comnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net QSAR models are built using statistical methods to correlate physicochemical descriptors of molecules with their observed biological activity. routledge.com These descriptors can include parameters related to hydrophobicity, electronics, and steric properties.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. windows.net By simulating the interaction between this compound or its analogues and a potential biological target, molecular docking can help to identify key binding interactions and rationalize observed SAR data. For example, docking studies can reveal the formation of hydrogen bonds or hydrophobic interactions that are crucial for binding affinity. researchgate.net

The integration of computational methods like QSAR and molecular docking with experimental SAR studies allows for a more efficient and rational approach to the design and optimization of new biologically active compounds. frontiersin.org These computational approaches can help to prioritize which analogues to synthesize and test, saving time and resources in the drug discovery process. researchgate.netnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) (e.g., CoMFA, CoMSIA)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are computational techniques used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques that generate predictive models based on steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA). These models are instrumental in understanding the structural requirements for biological activity and in designing new, more potent molecules.

While specific CoMFA and CoMSIA studies focused solely on this compound are not readily found in the reviewed scientific literature, a broader Quantitative Structure-Activity Relationship (QSAR) analysis has been conducted on the hepatotoxicity of over 600 pyrrolizidine alkaloids, the class of compounds to which this compound belongs. datadryad.orgoup.comnih.gov This research, utilizing Random Forest and artificial Neural Network algorithms, has successfully identified key structural features that influence the hepatotoxic potential of these alkaloids. datadryad.orgoup.comnih.gov

The study established a clear rank order for hepatotoxicity based on the structural characteristics of the necine base and the necic acid components of the pyrrolizidine alkaloids. datadryad.orgnih.govoup.com These findings, while not derived from CoMFA or CoMSIA, represent a significant SAR and QSAR contribution to understanding the toxicity of this compound class.

Table 1: Hepatotoxicity Rank Order of Pyrrolizidine Alkaloids Based on Structural Features

Structural Category Feature Rank Order of Hepatotoxicity
Necine Base Type Otonecine > Retronecine (B1221780) > Platynecine
Necine Base Modification Chemical State Dehydropyrrolizidine >> Tertiary PA = N-oxide
Necic Acid Ester Type Macrocyclic diester ≥ Open-ring diester > Monoester

Data sourced from a QSAR analysis on over 600 pyrrolizidine alkaloids. datadryad.orgnih.govoup.com

The analysis further revealed that the nature of the necic acid has a more significant impact on the acute hepatotoxicity than the necine base. datadryad.orgnih.gov this compound is a monoester of the necine base platynecine, which, according to this QSAR study, places it in a category of comparatively lower predicted hepatotoxicity. datadryad.orgnih.gov

Advanced Analytical Research Methodologies for Viridiflorine

Chromatographic Techniques in Detailed Analysis

Chromatography is a fundamental tool in the analytical chemistry of Viridiflorine, enabling its separation from other compounds in a mixture. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/FID)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comresearchgate.net In this method, the sample is vaporized and separated based on the compound's boiling point and interactions with a stationary phase within a capillary column. d-nb.info The separated compounds are then detected by MS, which provides information on the mass-to-charge ratio of the molecule and its fragments, or by FID, which is sensitive to organic, carbon-containing compounds. mdpi.comru.nl

The combination of GC with MS (GC-MS) is particularly advantageous as it provides both qualitative and quantitative data. d-nb.info The mass spectrum of a compound serves as a chemical fingerprint, allowing for its identification by comparing it to spectral libraries, such as the NIST Mass Spectrometry Data Center. chemsociety.org.ng For pyrrolizidine (B1209537) alkaloids like this compound, GC-MS analysis often involves a derivatization step to increase the volatility of the compounds. researchgate.net The resulting mass spectra of these derivatives can then be used for identification. researchgate.net The use of a Flame Ionization Detector (FID) can offer robust quantification of the separated compounds. inchem.org

While specific GC-MS parameters for this compound analysis can vary depending on the instrumentation and the matrix, a general approach involves using a high-temperature capillary column and a programmed temperature ramp to ensure the elution of the analyte. inchem.orgoregonstate.edu The mass spectrometer is typically operated in electron ionization (EI) mode to generate reproducible fragmentation patterns. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-QTOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a preferred method for the analysis of pyrrolizidine alkaloids, including this compound, as it often does not require derivatization and is suitable for non-volatile and thermally labile compounds. researchgate.netresearchgate.net This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. spectrabase.comcarlroth.com

In LC-MS analysis, the sample is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that generates charged droplets from which analyte ions are desorbed into the gas phase. hmdb.ca

Tandem mass spectrometry (LC-MS/MS) enhances the specificity of detection by performing a second stage of mass analysis on selected precursor ions, which provides structural information and increases the signal-to-noise ratio. spectrabase.com For pyrrolizidine alkaloids, a common approach involves monitoring for characteristic fragment ions. researchgate.net

Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is another powerful variation. hmdb.ca This setup offers high mass accuracy and resolution, which aids in the identification of unknown compounds and the confirmation of known ones by providing precise mass measurements. hmdb.caorganicchemistrydata.orgnih.govmaas.edu.mmnih.gov A MassBank record for this compound provides specific parameters for its analysis using LC-ESI-QTOF, including the use of an Acquity UPLC system with a C18 column and a Waters Xevo G2 Q-Tof mass spectrometer in positive ion mode. ru.nl

Ultra-High-Performance Liquid Chromatography (UPLC-HRMS/MS)

Ultra-High-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), resulting in significantly higher resolution, speed, and sensitivity. oregonstate.edu When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF analyzers, UPLC-HRMS/MS provides a powerful platform for the comprehensive analysis of complex samples. oregonstate.edu

This technique is particularly well-suited for the analysis of traditional Chinese medicines and other plant extracts, where a large number of compounds are present. oregonstate.edu The high sensitivity of UPLC-HRMS allows for the detection of trace-level components, while the high resolution and mass accuracy aid in the unambiguous identification of compounds, including isomers. oregonstate.edu In the context of pyrrolizidine alkaloids, UPLC-HRMS/MS methods have been developed for the simultaneous screening and quantification of multiple alkaloids in various matrices. inchem.org The enhanced separation efficiency of UPLC can be critical in resolving isomeric pyrrolizidine alkaloids, which may have similar mass spectra but different biological activities.

Method Validation and Quantification of this compound in Complex Matrices

The quantification of this compound in complex matrices, such as herbal preparations, food products, or biological samples, requires the validation of the analytical method to ensure the reliability of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters for validation include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, and precision.

A study on the quantification of seven pyrrolizidine alkaloids using UPLC-MS/MS reported excellent linearity with correlation coefficients (r) greater than 0.999. The limits of detection (LOD) and quantification (LOQ) were in the ranges of 0.26 to 11 pg/mL and 0.78 to 36 pg/mL, respectively, demonstrating high sensitivity. mdpi.com The accuracy of a method is typically assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is measured. For the seven PAs, recoveries were between 91.4% and 110.8%. mdpi.com Precision is evaluated by the relative standard deviation (RSD) of replicate measurements, with intra- and inter-day variations for the seven PAs ranging from 1.2% to 9.9% and 3.2% to 12.2%, respectively. mdpi.com

When analyzing complex matrices, it is also important to evaluate the matrix effect, which can enhance or suppress the analyte signal. This is often done by comparing the response of the analyte in a pure solvent to its response in a matrix extract.

Validation Parameters for Pyrrolizidine Alkaloid Analysis by UPLC-MS/MS (Example Data) mdpi.com
ParameterValue
Linearity (r)> 0.999
Limit of Detection (LOD)0.26 - 11 pg/mL
Limit of Quantification (LOQ)0.78 - 36 pg/mL
Accuracy (Recovery)91.4% - 110.8%
Precision (Intra-day RSD)1.2% - 9.9%
Precision (Inter-day RSD)3.2% - 12.2%

Spectroscopic Techniques for Structural Elucidation and Characterization in Research

Spectroscopic methods are indispensable for the structural elucidation of compounds like this compound, providing detailed information about the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. carlroth.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, and provides information about the chemical environment of these nuclei within a molecule. The structural elucidation of a novel compound often involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. chemsociety.org.ng

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum gives details on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

For pyrrolizidine alkaloids, NMR is crucial for determining the structure of the necine base and the nature and position of the esterifying acids. inchem.org For instance, a study on Cynoglossum officinale identified this compound as an ester of the saturated base (-)-trachelanthamidine through spectroscopic analysis. ru.nl While specific, comprehensive NMR data tables for this compound were not found in the searched literature, the general approach to its structural elucidation would involve the detailed analysis of ¹H and ¹³C chemical shifts and coupling constants, along with 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule.

Typical Information from NMR Spectroscopy for Structural Elucidation
NMR ExperimentInformation Provided
¹H NMRNumber of unique protons, chemical environment, and neighboring protons.
¹³C NMRNumber and type of carbon atoms (e.g., CH₃, CH₂, CH, C).
COSYCorrelations between protons that are coupled to each other (typically over 2-3 bonds).
HSQC/HMQCCorrelations between protons and the carbons to which they are directly attached.
HMBCCorrelations between protons and carbons over longer ranges (typically 2-3 bonds).

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify organic compounds by measuring their absorption of infrared radiation. rtilab.comphotometrics.net The resulting spectrum is a unique molecular "fingerprint" that reveals the presence of specific chemical bonds and functional groups within a molecule. rtilab.comphotometrics.net

O-H stretching: From the hydroxyl groups in the necic acid moiety.

C-O stretching: Associated with the ester and hydroxyl groups.

C-N stretching: From the tertiary amine in the necine base.

C-H stretching, bending, and rocking: From the various aliphatic and heterocyclic rings.

The interpretation of these spectral features is often aided by comparison with reference spectra, computational modeling, and techniques like isotope labeling to pinpoint the vibrations of specific chemical groups. nih.govresearchgate.net

Mass Spectrometry (MS/MS, High-Resolution MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of compounds like this compound. americanpharmaceuticalreview.com When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides high sensitivity and selectivity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers the significant advantage of providing highly accurate mass measurements, typically with an error of less than 5 ppm. americanpharmaceuticalreview.comchromatographyonline.com This precision allows for the determination of the elemental composition of the molecule, which is a critical step in identifying unknown compounds or confirming the identity of known ones like this compound. americanpharmaceuticalreview.com The high specificity of HRMS helps to differentiate between isobaric compounds, which have the same nominal mass but different elemental formulas. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. americanpharmaceuticalreview.com This fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures. For this compound, MS/MS analysis would likely reveal fragmentation patterns corresponding to the loss of the necic acid side chain and characteristic cleavages within the pyrrolizidine ring system.

A study on the inhibitory potential of Geranium essential oil included this compound in its list of constituents, implying its amenability to analysis by such advanced techniques. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. stanford.edu It relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the light scattered from a sample.

A key advantage of Raman spectroscopy is its ability to analyze samples in aqueous solutions, as water is a weak Raman scatterer. nih.gov For this compound, Raman spectroscopy could provide detailed information about the vibrations of its carbon skeleton and functional groups. A computational study on dacarbazine (B1669748) utilized FT-Raman spectroscopy to aid in vibrational assignment, a technique that could similarly be applied to this compound. researchgate.net In situ analysis of eucalyptus oil in plant tissue has also been demonstrated using Raman spectroscopy, indicating its potential for analyzing natural products within their biological matrix. scribd.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used to study chemical species that have unpaired electrons. measurlabs.comwikipedia.org This includes free radicals and many transition metal complexes. wikipedia.org EPR spectroscopy detects the transitions between electron spin energy levels in the presence of a magnetic field. bruker.com

Since this compound is a stable, closed-shell molecule, it does not possess any unpaired electrons in its ground state. Therefore, it is EPR-inactive. This technique would not be directly applicable to the analysis of this compound itself. However, EPR could potentially be used to study free radical-mediated reactions involving this compound or to detect paramagnetic species that might be generated from this compound under specific conditions, such as through metabolic activation that leads to radical intermediates. measurlabs.combruker.com

Chemometric and Metabolomic Approaches

Untargeted Metabolomics for Profiling Chemical Changes

Untargeted metabolomics is a comprehensive analytical approach used to profile a wide array of small molecules (metabolites) in a biological sample without a preconceived bias. nih.govresearchgate.net This high-throughput technology provides a snapshot of the metabolome, enabling the discovery of biomarkers and the understanding of metabolic responses to various stimuli or conditions. nih.govthermofisher.com The typical workflow involves sample preparation, separation and detection of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), followed by data analysis to identify statistically significant changes in metabolite levels between different groups. thermofisher.com

This methodology has been instrumental in identifying fluctuations in this compound levels across different biological contexts. For instance, in a study investigating the effects of environmental chemical mixtures on sheep, untargeted metabolomics identified this compound beta-lactone as one of the differentially abundant metabolites in the plasma of exposed animals. nih.gov Another study focused on the metabolic profiles of individuals with major depressive disorder found that this compound was among the metabolites that showed a positive correlation with certain clinical variables. wjgnet.com

Furthermore, untargeted metabolomics has been applied to analyze the composition of natural products. In a comparative analysis of different extraction methods for the plant Gymnadenia ritschardiana, this compound was identified as one of the metabolites that were elevated in an extract with a high xanthine (B1682287) oxidase inhibition rate, demonstrating the utility of this approach in process optimization for natural product extraction. nih.gov The power of this technique lies in its ability to screen thousands of metabolites simultaneously, revealing unexpected chemical changes, such as the presence of pyrrolizidine alkaloids like this compound isomers in honey, which can be traced back to the botanical origin of the honey. researchgate.net

The following table summarizes findings from studies where untargeted metabolomics was used to identify changes related to this compound.

Study FocusSample TypeKey Finding Related to this compoundReference
Environmental Chemical ExposureSheep PlasmaThis compound beta-lactone identified as a differential metabolite. nih.gov
Major Depressive DisorderHuman SerumThis compound levels were positively correlated with clinical variables. wjgnet.com
Natural Product ExtractionGymnadenia ritschardiana ExtractThis compound was an elevated metabolite in the 95% ethanolic extract. nih.gov

Principal Component Analysis (PCA) in Metabolomics

Principal Component Analysis (PCA) is a powerful multivariate statistical technique frequently employed in the analysis of complex, high-dimensional metabolomics data. metabolon.comwaters.com Its primary function is to reduce the dimensionality of a dataset while retaining the most significant variation. metabolon.comwaters.com PCA transforms a large set of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). uab.edu The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. waters.com

In the context of metabolomics, PCA is invaluable for visualizing the intrinsic patterns within the data. waters.com By plotting the principal components (usually the first two or three) in a "scores plot," researchers can visually identify clustering, trends, and outliers among samples. nih.gov This unsupervised method is crucial for initial data exploration, helping to reveal the relationships between different sample groups without prior knowledge of these groups. metabolon.comnih.gov For example, in studies analyzing metabolite profiles, PCA can effectively separate control groups from test groups, indicating that a significant metabolic difference exists between them. nih.gov

The "loadings plot" is another critical output of PCA, which shows the contribution of each original variable (metabolite) to the principal components. bepress.com Metabolites with high loading values for a specific principal component are the ones that contribute most to the separation observed in the scores plot. By examining the loadings, researchers can pinpoint the specific metabolites, such as this compound, that are responsible for the observed metabolic differences between groups. bepress.comnih.gov For instance, an untargeted metabolomics study on sheep exposed to biosolids utilized PCA to reduce data dimensionality and identify intrinsic variations, which helped in singling out differential metabolites like this compound beta-lactone. nih.gov

The application of PCA is a standard step in metabolomics data analysis pipelines, often used for quality control and to generate hypotheses for further investigation. metabolon.comnih.gov

Ecological and Evolutionary Research Perspectives

Viridiflorine in Plant-Herbivore Interactions

Pyrrolizidine (B1209537) alkaloids (PAs), including this compound, are a significant class of plant secondary metabolites that play a crucial role in the intricate relationships between plants and the herbivores that consume them. researchgate.net These compounds are a key component of the plant's chemical defense arsenal, influencing herbivore feeding behavior and driving evolutionary adaptations in both plants and insects.

Role as a Chemical Defense Compound

Plants have evolved a diverse array of chemical defenses to deter herbivores, and this compound is one such compound found in various plant families, notably the Boraginaceae. mdpi.comresearchgate.netresearchgate.net These alkaloids are constitutively produced, meaning they are always present in the plant, ready to act as a defense mechanism. nih.govresearchgate.net Their primary role is to reduce the impact of herbivory, thereby enhancing the plant's survival and reproductive success. wikipedia.org

The defensive properties of PAs like this compound stem from their toxicity and deterrence to a wide range of generalist herbivores. researchgate.netnih.gov These compounds can act as feeding deterrents, making the plant unpalatable. nih.gov For instance, studies on Cynoglossum officinale, which contains this compound among other PAs, have shown that extracts containing these alkaloids significantly deter feeding by generalist herbivores. ru.nl The concentration of these defensive compounds is often not uniform throughout the plant; younger, more valuable leaves tend to have significantly higher concentrations of PAs, a strategy consistent with optimal defense theory. ru.nlresearchgate.net This differential allocation of defenses ensures that the most photosynthetically active and reproductively important parts of the plant are the most protected.

The defensive action of PAs occurs in two forms: the non-toxic N-oxide form, which is how they are typically stored in the plant, and the toxic tertiary free base. researchgate.netnih.gov When an herbivore ingests plant material, the N-oxides are reduced in the gut to the toxic free bases, which can then exert their deleterious effects. researchgate.netnih.gov

Impact on Herbivore Feeding Behavior and Adaptation

The presence of this compound and other PAs in plants has a profound impact on the feeding behavior of herbivores, leading to a co-evolutionary arms race. Generalist herbivores, which feed on a wide variety of plants, are often deterred by PAs. nih.govru.nl Their taste receptors can be highly sensitive to these alkaloids, leading to feeding avoidance. nih.gov

In contrast, specialist herbivores have evolved mechanisms to overcome these chemical defenses. nih.govnih.gov These insects have not only developed the ability to tolerate and detoxify PAs but, in many cases, have also become dependent on them. nih.gov For these specialist insects, the PAs that repel generalists can act as feeding stimulants and cues for host plant recognition. nih.gov

A fascinating adaptation of specialist herbivores is the ability to sequester these plant-derived alkaloids for their own defense against predators. nih.govresearchgate.net By storing these toxic compounds in their bodies, the insects themselves become unpalatable to predators like birds and spiders. nih.govufl.edu This sequestration is not a simple accumulation; it involves specific uptake and metabolic processes to safely store the alkaloids. researchgate.net

The interaction between plants producing PAs and specialist herbivores has driven diversification in both groups. researchgate.netscielo.org.mx The evolution of novel PA structures in plants can create new ecological niches, while the ability of insects to specialize on these plants can lead to reproductive isolation and the formation of new species. nih.gov

Biosynthesis and Sequestration in Insects

Specialist insects that feed on this compound-containing plants have evolved sophisticated biochemical machinery to handle these toxic compounds. This includes the uptake from the host plant, metabolism for safe storage, and in some cases, the transformation of these alkaloids into compounds with entirely new biological functions.

Uptake and Metabolism of Plant-Derived Pyrrolizidine Alkaloids

Specialist insects have developed specific mechanisms to absorb and process PAs from their diet. researchgate.net The uptake of PAs can occur from various parts of the plant, including leaves and flowers. ufl.edu Once ingested, the non-toxic PA N-oxides are reduced to their toxic free base form in the insect's gut. nih.gov

To avoid self-poisoning, these insects have evolved detoxification pathways. nih.gov A key detoxification step is the N-oxidation of the toxic free bases back to the non-toxic N-oxides, which can then be safely stored in the insect's body. nih.gov This process is often carried out by highly specific enzymes, such as senecionine (B1681732) N-oxygenase (SNO), a flavin-dependent monooxygenase found in the cinnabar moth (Tyria jacobaeae). nih.gov This enzyme is particularly efficient at converting the types of PAs found in the moth's host plant. nih.gov

The sequestered alkaloids are not stored randomly but are often concentrated in specific tissues or life stages. For example, in some arctiid moths, a significant portion of the sequestered PAs is transferred to the eggs, providing them with chemical protection against predators. nih.gov

Transformation into Pheromones and Allo-monomers

Beyond detoxification and defensive sequestration, some insects have evolved the remarkable ability to transform plant-derived PAs, like this compound, into signaling molecules. researchgate.netresearchgate.net These transformed compounds can serve as pheromones for attracting mates or as allomones for interspecific communication and defense. researchgate.net

In several species of arctiid moths and ithomiine butterflies, sequestered PAs are precursors for the biosynthesis of male pheromones. nih.govresearchgate.netresearchgate.net For instance, in ithomiine butterflies, PAs are converted into volatile compounds that are released from specialized structures on the male's wings, called hairpencils, during courtship. researchgate.net The ability to produce these pheromones is directly linked to the amount of PAs sequestered, making it an honest signal of the male's foraging success and, consequently, his fitness.

This transformation process involves a series of enzymatic reactions that modify the original PA structure. researchgate.net The resulting compounds can be quite diverse, reflecting the evolutionary history and specific ecological pressures of different insect lineages. researchgate.net The evolution of this trait, where a plant's defense compound is co-opted by an herbivore for its own communication and reproduction, is a stunning example of the intricate and often surprising outcomes of co-evolution.

Chemosystematics and Evolutionary Biology of this compound-Producing Organisms

The distribution of this compound and other PAs across different plant taxa provides valuable insights into their evolutionary relationships, a field known as chemosystematics or chemotaxonomy. capes.gov.brnih.gov The presence or absence of specific alkaloids can be used as a chemical marker to help classify plants and understand their evolutionary history. capes.gov.br

This compound is found in several genera within the Boraginaceae family, including Heliotropium, Cynoglossum, and Echium. mdpi.comsdsu.eduresearchgate.net The specific profile of PAs can vary between species and even between different populations of the same species, reflecting their unique evolutionary trajectories and adaptations to local environments. sdsu.edu

The biosynthesis of PAs is a complex process involving multiple enzymatic steps. nih.gov Interestingly, phylogenetic studies have shown that the key enzyme in PA biosynthesis, homospermidine synthase (HSS), has evolved independently on at least four separate occasions in different angiosperm lineages. nih.gov This is a remarkable example of convergent evolution, where unrelated plant groups have independently developed the ability to produce the same class of defensive compounds in response to similar selective pressures from herbivores. researchgate.net

The sporadic distribution of PA-producing plants across the angiosperm phylogeny, coupled with the independent evolution of the biosynthetic pathway, highlights the significant role of these compounds in shaping plant evolution. nih.gov The ability to produce this compound and other PAs has provided a significant selective advantage to these plants in their ongoing struggle against herbivores, contributing to their ecological success and diversification.

The study of the chemical diversity of PAs, combined with molecular phylogenetics, offers a powerful approach to unraveling the evolutionary history of these fascinating plant-insect interactions. researchgate.net By understanding the distribution and evolution of compounds like this compound, scientists can gain a deeper appreciation for the complex web of relationships that connect organisms in natural ecosystems.

Phylogenetic Distribution of this compound and Related Metabolites

This compound is a pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their role as chemical defenses against herbivores. nih.govnih.gov These alkaloids are not uniformly distributed across the plant kingdom but are predominantly found in a few specific families, suggesting a complex evolutionary history. The occurrence of this compound and structurally similar PAs is most prominent in the families Boraginaceae, Asteraceae (specifically the tribes Senecioneae and Eupatorieae), and Fabaceae (tribe Crotalarieae). nih.govnih.govresearchgate.net

The presence of these compounds in distantly related plant families like Asteraceae and Boraginaceae points towards a convergent evolution of the biosynthetic pathways for PAs. vulcanchem.com This suggests that the evolution of this chemical defense mechanism occurred independently multiple times, likely as a response to similar selective pressures from herbivores. researchgate.net

Within these families, this compound is found in various genera. For instance, in the Boraginaceae, it has been identified in species of Cynoglossum and Heliotropium. vulcanchem.comclinicalpub.comtandfonline.com In the Asteraceae family, it is notably present in the genus Eupatorium. vulcanchem.comclinicalpub.com The co-occurrence of this compound with other PAs is common; plants often produce a complex mixture of these alkaloids rather than a single compound. nih.gov For example, in Cynoglossum officinale, this compound is found alongside other PAs like echinatine (B1671082) and heliosupine. ru.nl

The distribution of different structural types of PAs can also show phylogenetic patterns. Species within the Boraginaceae family tend to produce PA monoesters and open-chain diesters, like this compound. tandfonline.com In contrast, macrocyclic diesters are more characteristic of the Senecioneae tribe in the Asteraceae and species in the Fabaceae family. tandfonline.com

Table 1: Phylogenetic Distribution of this compound and Related Pyrrolizidine Alkaloids

Family Genus Example Species Related PAs Also Found Citation
Boraginaceae Cynoglossum Cynoglossum germanicum, Cynoglossum officinale Echinatine, Heliosupine vulcanchem.comru.nl
Heliotropium Heliotropium europaeum Heliotrine, Lasiocarpine, Europine nih.govclinicalpub.comtandfonline.com
Symphytum Symphytum officinale (Comfrey) Lycopsamine (B1675737), Intermedine nih.govresearchgate.net
Asteraceae Eupatorium Eupatorium japonicum, Eupatorium cannabinum Echinatine, Supinine vulcanchem.comclinicalpub.com
Senecio Senecio vulgaris Senecionine, Seneciphylline, Retrorsine peerj.com
Fabaceae Crotalaria Crotalaria spp. Monocrotaline, Anacrotine clinicalpub.comhenriettes-herb.com

Co-evolutionary Dynamics Between Producers and Interacting Species

The presence of this compound and other PAs in plants is a key driver of co-evolutionary interactions with herbivores. These alkaloids typically act as deterrents or toxins to generalist herbivores, which avoid feeding on PA-containing plants. ru.nlmdpi.com However, a number of specialist insects have evolved mechanisms to not only tolerate but also utilize these plant defenses, leading to a classic "evolutionary arms race." researchgate.netscispace.com

Specialist herbivores adapted to PA-producing plants have developed strategies to overcome the plant's chemical defenses. These adaptations can include detoxification, where the insect metabolizes the toxic compounds into harmless substances, or sequestration. bioninja.com.au Sequestration is a remarkable adaptation where insects ingest and store the PAs from their host plants in their own bodies. researchgate.netmdpi.com These sequestered alkaloids then serve as a chemical defense for the insect against its own predators, such as birds or spiders. mdpi.com Insects that sequester PAs often exhibit aposematic (warning) coloration to signal their toxicity to potential predators. mdpi.com

Several species of Lepidoptera (butterflies and moths) and Coleoptera (beetles) are known specialists on PA-producing plants. researchgate.net For example, larvae of certain tiger moths (Arctiinae) and monarch butterflies (Danainae) feed on plants from the Boraginaceae and Asteraceae, sequestering PAs for their own defense. unicamp.br Some insects have taken this adaptation a step further, using the sequestered alkaloids as precursors for synthesizing their own pheromones, which are crucial for mating. mdpi.comunicamp.br For instance, this compound β-lactone, a derivative of the necic acid part of this compound, has been identified as a pheromone component in the danaid butterfly Euploea mulciber and certain glasswing butterflies (Ithomiinae). researchgate.netunicamp.br

This dynamic interaction, where plants evolve chemical defenses and herbivores evolve counter-adaptations, can lead to reciprocal evolutionary changes. wikipedia.org Plants may evolve novel PA structures or alter the concentration and mixture of PAs to stay ahead of herbivore adaptations. ru.nl In turn, this puts selective pressure on the herbivores to evolve new ways to cope with the plant's modified defenses, driving diversification in both the plant and insect lineages. ucl.ac.ukscielo.org.mx

Trait-Based Ecological Studies Incorporating Chemical Profiles

In modern ecological research, chemical compounds like this compound are increasingly viewed as functional traits. uchicago.edu Trait-based ecology seeks to understand and predict population, community, and ecosystem processes by measuring the functional characteristics of organisms. uchicago.edu For plants, chemical defense profiles are a critical set of traits that mediate interactions with other organisms and the environment. scielo.org.mxresearchgate.net

Studies incorporating the chemical profiles of plants have demonstrated that secondary metabolites are fundamental to a plant's ecological strategy. researchgate.netfrontiersin.org The production of defensive compounds such as this compound represents a trade-off, as resources allocated to chemical defense cannot be used for growth or reproduction. mdpi.com This trade-off is central to theories like the "leaf economic spectrum," which describes a continuum of plant strategies from rapid resource acquisition and growth to slow growth and high investment in defense and tissue longevity. frontiersin.org For example, some studies have found that chemical defenses like phenolics are positively associated with resource-acquisitive traits (high specific leaf area and leaf nitrogen), while structural defenses are linked to resource-conservative traits. frontiersin.org

The specific composition and concentration of PAs, including this compound, can be highly variable within and between plant populations. nih.gov This variation is a heritable trait that can be shaped by local environmental conditions and herbivore pressure. nih.govfrontiersin.org For instance, in Cynoglossum officinale, the youngest leaves, which are most valuable to the plant, have significantly higher PA concentrations than older leaves, a strategy to deter generalist herbivores. ru.nlresearchgate.net

Trait-based studies also examine how interactions between different metabolites can affect herbivores. The bioactivity of a single compound like this compound might be altered when it is part of a complex mixture. frontiersin.org For example, studies on the generalist herbivore Frankliniella occidentalis found that the effects of PAs could be either antagonistic or synergistic depending on the presence of other compounds like chlorogenic acid and whether the PAs were in their N-oxide or free base form. frontiersin.org This highlights the importance of analyzing the entire chemical profile as a complex, integrated trait rather than focusing on single compounds in isolation. Such an approach provides a more realistic understanding of the ecological function of plant chemical defenses in natural systems. frontiersin.orgnih.gov

Future Research Directions and Emerging Paradigms

Advanced Mechanistic Investigations at the Molecular Level

To fully harness the potential of viridiflorine, a detailed understanding of its mechanism of action at the molecular level is paramount. Future research will likely focus on precisely identifying its cellular partners and characterizing the structural basis of these interactions.

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands of chemical compounds against biological targets. bmglabtech.comresearchgate.net This automated process allows for the efficient identification of "hits" or "leads"—molecules that interact with a target in a desired manner. bmglabtech.com In the context of this compound, HTS can be employed to screen vast compound libraries and identify its specific molecular targets within human cells, moving beyond initial findings to uncover novel mechanisms. nih.govlabmanager.com

Virtual high-throughput screening (vHTS), an in silico method, has already been used to suggest potential interactions. labmanager.com For instance, molecular docking studies have predicted that this compound binds to the AKT1 protein, a key regulator of cell signaling. acs.org Future HTS campaigns, both virtual and experimental, can expand upon this, screening this compound against panels of kinases, receptors, and other enzymes to build a comprehensive profile of its molecular interactions. bmglabtech.com

Table 1: High-Throughput Screening Approaches for this compound Target Identification

Screening Method Description Potential Application for this compound Key Outcomes
Biochemical Assays Measures the effect of a compound on the activity of a purified protein (e.g., an enzyme). Testing this compound against a panel of purified kinases or other enzymes to identify direct inhibition or activation. Identification of direct molecular targets and measurement of binding affinity.
Cell-Based Assays Measures the effect of a compound on the behavior of whole cells (e.g., cell growth, gene expression). Screening this compound against various cancer cell lines to identify cell-specific sensitivities and signaling pathways affected. nih.gov Identification of cellular pathways modulated by this compound and potential therapeutic areas.

| Virtual Screening (Molecular Docking) | Uses computer models to predict the binding of a compound to the 3D structure of a target protein. | Docking this compound against a library of protein structures to prioritize potential binding partners for experimental validation, such as the previously identified AKT1. acs.org | Prediction of binding modes and affinities, guiding experimental screening efforts. |

To understand the precise nature of this compound's interactions with its protein targets, high-resolution structural data is essential. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques in structural biology for determining the three-dimensional structure of macromolecules at atomic or near-atomic resolution. jeolusa.comnih.govnih.gov

While X-ray crystallography has historically been the primary method, it requires the challenging step of growing high-quality crystals, which can be difficult for large or flexible protein complexes. jeolusa.comcreative-biostructure.com Cryo-EM has emerged as a powerful alternative, particularly for large, dynamic, or heterogeneous complexes that resist crystallization. nih.govcriver.com

Synthetic Biology and Biocatalysis for this compound Production

Relying on extraction from natural plant sources can be inefficient due to low concentrations and variability. frontiersin.org Synthetic biology and biocatalysis offer promising, sustainable, and scalable alternative routes for the production of this compound.

Heterologous expression is a cornerstone of synthetic biology that involves transferring the genetic blueprint for a metabolic pathway from its native organism into a more tractable host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. sci-hub.senih.gov This strategy allows for the robust and scalable production of valuable natural products. frontiersin.orgnih.gov

The production of this compound via this method would involve:

Identifying the Biosynthetic Gene Cluster (BGC): The first step is to identify the complete set of genes responsible for this compound biosynthesis in its native plant source. sci-hub.se

Pathway Reconstruction: The identified BGC would be cloned and transferred into a suitable heterologous host. engineering.org.cn These hosts, often referred to as chassis strains, can be engineered to provide the necessary chemical precursors for the pathway. frontiersin.orgnih.gov

Optimization: Production yields can be enhanced through various metabolic engineering strategies, such as optimizing gene expression, modifying the host's metabolism to increase precursor supply, and improving enzyme performance through protein engineering. nih.govnih.gov

This approach not only facilitates a stable supply of this compound for research but also enables the production of novel derivatives through biosynthetic engineering. sci-hub.seengineering.org.cn

Table 2: Framework for Heterologous Biosynthesis of this compound

Step Objective Key Techniques Example Host Organisms
1. Gene Discovery Identify and isolate the complete biosynthetic gene cluster (BGC) for this compound from a native plant producer. Genome sequencing, transcriptomics, comparative genomics. Symphytum officinale, Eupatorium japonicum researchgate.netmdpi.com
2. Host Engineering Select and engineer a microbial host for efficient production. Gene cloning, plasmid construction, CRISPR-based genome editing. Saccharomyces cerevisiae, Escherichia coli frontiersin.orgnih.gov

| 3. Pathway Expression & Optimization | Reconstitute the biosynthetic pathway in the host and maximize product yield. | Codon optimization, promoter engineering, fermentation process optimization, protein engineering. sci-hub.senih.gov | S. cerevisiae, E. coli |

Biocatalytic cascades use a series of purified enzymes to perform multi-step chemical transformations in a single reaction vessel. mdpi.com This method is highly efficient, environmentally friendly, and offers exceptional control over the stereochemistry of the final product. rsc.orgseqens.com The development of enzymatic cascades for the de novo synthesis of this compound would provide a powerful alternative to both natural extraction and total chemical synthesis.

A hypothetical cascade could be designed using enzymes such as aldolases and transaminases to build the core structure of this compound from simple, inexpensive starting materials. rsc.orgd-nb.info By carefully selecting enzymes with the desired stereoselectivity, it is possible to synthesize a specific stereoisomer of the target molecule with high purity. csic.esnih.gov This approach avoids complex protection and deprotection steps common in traditional organic synthesis and minimizes waste, aligning with the principles of green chemistry. seqens.com

Integrative Omics Approaches

To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target investigations and embrace a systems-level perspective. Integrative omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive snapshot of the molecular changes induced by a compound within a biological system. nih.govanimalscipublisher.comfrontiersin.org

By exposing cells or organisms to this compound and subsequently analyzing the changes across these different molecular layers, researchers can:

Identify Perturbed Pathways: Metabolomics can reveal which metabolic pathways are altered, while transcriptomics and proteomics can identify corresponding changes in gene and protein expression. nih.govf6publishing.com

Uncover Mechanisms of Action: Correlating changes across different omics datasets can help to construct the complex regulatory networks that are affected by this compound, providing deeper insight into its mechanism of action. animalscipublisher.commdpi.com

Predict Off-Target Effects: A systems-level view can help to identify unintended molecular interactions, which is crucial for understanding the full biological profile of the compound.

This multi-omics strategy enables the construction of detailed models of this compound's interactions with the host, accelerating the understanding of its therapeutic potential and biological functions. nih.govfrontiersin.org

Table 3: Application of Integrative Omics to this compound Research

Omics Technology Biological Molecules Analyzed Key Questions Addressed
Genomics DNA Identifies genetic variations that may influence an individual's response to this compound. mdpi.com
Transcriptomics RNA Determines which genes are up- or down-regulated in response to this compound treatment. nih.gov
Proteomics Proteins Quantifies changes in protein expression and post-translational modifications caused by this compound. nih.gov

| Metabolomics | Metabolites | Identifies changes in the cellular metabolic profile, revealing which biochemical pathways are impacted. nih.govf6publishing.com |

Multi-Omics Analysis (Genomics, Transcriptomics, Proteomics, Metabolomics) to Elucidate Biosynthesis and Function

The complete elucidation of the this compound biosynthetic pathway and its physiological functions remains a significant goal. A multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to achieve this. mdpi.com This integrated analysis allows researchers to build a comprehensive picture of the molecular processes, from the genetic blueprint to the final metabolic output. frontiersin.org

In the absence of a complete genome for many this compound-producing species, de novo transcriptome assembly from RNA-seq data serves as an invaluable resource for identifying genes involved in specialized metabolite biosynthesis. mdpi.comnih.gov By correlating gene expression profiles (transcriptomics) with the abundance of specific metabolites (metabolomics) across different tissues or developmental stages, candidate genes can be identified. mdpi.com For instance, an integrated analysis might reveal that the expression of genes encoding enzymes like laccases or dirigent proteins correlates strongly with the accumulation of this compound, suggesting their role in its biosynthesis. nih.gov

Proteomics can further validate these findings by confirming the presence and abundance of the enzymes encoded by these candidate genes. The integration of these datasets helps to identify genuine metabolite-gene associations and prioritize key enzymes for functional characterization, thereby providing a comprehensive understanding of the biosynthetic pathway. mdpi.com This approach has been successfully used to decode the biosynthesis of other complex secondary metabolites in non-model medicinal plants. mdpi.comnih.gov

Table 1: Application of Multi-Omics in this compound Research

Omics Field Objective Methodology Expected Outcome
Genomics Identify the genetic basis of biosynthesis.Whole-genome sequencing; Genome mining for biosynthetic gene clusters (BGCs).Identification of genes encoding enzymes (e.g., PKS, NRPS), transporters, and regulatory factors.
Transcriptomics Identify genes actively expressed during this compound production.RNA-sequencing (RNA-seq) of different tissues or plants under various conditions.Correlation of gene expression patterns with this compound accumulation to pinpoint candidate genes. mdpi.com
Proteomics Confirm the presence and activity of biosynthetic enzymes.Mass spectrometry-based protein identification and quantification.Validation of enzyme presence and potential post-translational modifications.
Metabolomics Profile the accumulation and distribution of this compound and its precursors.Untargeted and targeted mass spectrometry (LC-MS, GC-MS) and NMR.Quantification of this compound and related compounds in different tissues and conditions. mdpi.com

Spatially Resolved Metabolomics for In Situ Chemical Distribution

Traditional metabolomic techniques require tissue homogenization, which results in the loss of crucial spatial information about where compounds are located. frontiersin.orgsemanticscholar.org Spatially resolved metabolomics overcomes this limitation by enabling the visualization of the in situ distribution of metabolites directly on tissue sections. youtube.comnih.gov Techniques like Mass Spectrometry Imaging (MSI), including MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) and DESI-MSI (Desorption Electrospray Ionization), can map the precise location of this compound and its precursors within plant organs, tissues, and even at the cellular level. frontiersin.orgnih.gov

This technology is critical for understanding the biological function of this compound. For example, visualizing its accumulation in epidermal layers would support a role in defense against herbivores or pathogens. Conversely, its presence in vascular tissues might suggest a role in transport or systemic signaling. By mapping the distribution of related metabolites, researchers can also gain insights into the location of specific biosynthetic or metabolic steps within the plant. semanticscholar.org This approach transforms the study of plant biochemistry from a bulk analysis to a dynamic, spatially-aware investigation of metabolic processes as they occur in their native environment. semanticscholar.org

Ecological and Environmental Research

Assessing the Role of this compound in Ecosystem Functioning and Biodiversity

The production of secondary metabolites like this compound is a key factor in how plants interact with their environment, influencing community structure and ecosystem stability. researchgate.netbotanicalsciences.com.mx Phytochemical diversity is a cornerstone of ecosystem resilience, providing a range of defenses against pests and pathogens. botanicalsciences.com.mx this compound, as a pyrrolizidine (B1209537) alkaloid, likely plays a significant role in mediating interactions between the producing plant and other organisms.

Studies on Environmental Factors Influencing this compound Production in Plants

The biosynthesis and accumulation of plant secondary metabolites are not static; they are heavily influenced by a wide array of environmental factors. mdpi.com Abiotic stressors such as light intensity, temperature, water availability (drought), soil composition, and UV radiation can significantly alter the production of compounds like this compound. d-nb.infomaxapress.comnih.gov

Systematic studies are needed to quantify how these specific environmental variables affect this compound concentration. For example, elevated temperatures or drought stress often lead to an increased production of defensive compounds in plants. researchgate.netmaxapress.com Understanding these relationships is essential for predicting how climate change might impact the chemical defenses of this compound-producing plants and their subsequent ecological interactions.

Table 2: Environmental Factors and Potential Impact on this compound Production

Environmental Factor Potential Influence on Secondary Metabolite Production Research Focus for this compound
Light Intensity, quality, and duration can alter the synthesis of alkaloids and other metabolites. nih.govQuantify this compound levels under different light spectra and photoperiods.
Temperature Both high and low-temperature stress can induce metabolic changes, often increasing defensive compounds. maxapress.comnih.govAssess this compound production across a range of temperatures to identify optimal and stress-induced levels.
Water Availability Drought stress is a well-known elicitor of secondary metabolite production in many plant species. maxapress.comInvestigate the correlation between water deficit and this compound accumulation.
Soil Nutrients & Salinity Soil fertility and salinity levels affect the primary metabolic pathways that provide precursors for secondary metabolites. mdpi.commaxapress.comAnalyze this compound content in plants grown in soils with varying nutrient profiles and salt concentrations.
Biotic Stress Herbivory and pathogen attack are direct triggers for the induction of chemical defenses.Measure this compound induction following simulated herbivory or exposure to microbial elicitors.

Computational and Data Science Advancements

Machine Learning and AI for Predictive SAR and Biosynthetic Pathway Prediction

The convergence of large biological datasets and sophisticated computational tools is revolutionizing natural product research. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the biological activities of compounds and for elucidating their biosynthetic pathways. nih.govcas.org

For this compound, ML algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training a model on a dataset of known compounds and their measured biological activities, QSAR can predict the potential activities of this compound or its synthetic derivatives, accelerating the screening process for new applications. frontiersin.orgmdpi.comnih.gov

Big Data Analysis of Natural Product Databases for this compound Analogues

The search for novel bioactive compounds has been revolutionized by the integration of computational tools and the availability of vast natural product databases. scielo.org.mx This shift towards in silico methods allows for the rapid and cost-effective screening of immense chemical libraries to identify molecules with desired structural features and potential biological activities. frontiersin.orgnih.gov In the context of this compound, a pyrrolizidine alkaloid with known biological properties, big data analysis of natural product databases represents a powerful strategy for the discovery of new analogues. nih.gov These analogues may possess enhanced therapeutic effects, novel activities, or reduced toxicities.

The core principle behind this approach is that molecules with similar structures often exhibit similar biological activities. frontiersin.org By using the known structure of this compound as a starting point, researchers can computationally "fish" for related compounds within extensive digital repositories of natural products. scielo.org.mx This process, known as virtual screening, bypasses the initial, labor-intensive steps of traditional natural product discovery, such as large-scale extraction and isolation. nih.govmdpi.com

Several computational strategies are employed in the big data analysis of natural product databases for this compound analogues. These can be broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). frontiersin.org

Ligand-Based Virtual Screening (LBVS)

LBVS approaches rely on the knowledge of a bioactive ligand, in this case, this compound, to identify other molecules with similar properties. frontiersin.org This method is particularly useful when the three-dimensional structure of the biological target is unknown. Key LBVS techniques include:

Similarity Searching: This is one of the most straightforward methods, where the chemical structure of this compound is used as a query to search for structurally similar compounds in a database. frontiersin.org The similarity is often quantified using molecular fingerprints, which are bit strings that encode the presence or absence of various structural features. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a set of compounds with their biological activity. mdpi.comresearchgate.net While developing a robust QSAR model requires data on a series of related compounds and their activities, it can be a powerful predictive tool for screening large databases for novel, potent analogues. mdpi.com

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of a biological target of this compound is known, SBVS can be employed. frontiersin.org This approach involves computationally "docking" candidate molecules from a database into the binding site of the target protein. scielo.org.mx The molecules are then scored based on their predicted binding affinity and how well they fit into the active site. biosolveit.de This method can identify structurally diverse compounds that are predicted to interact favorably with the target.

Machine Learning and Artificial Intelligence

More recently, machine learning and artificial intelligence (AI) have emerged as transformative technologies in drug discovery. mdpi.commdpi.com These approaches can learn complex patterns and relationships from large datasets of chemical structures and biological activities. researchgate.net For instance, machine learning models have been successfully applied to predict the mutagenicity of pyrrolizidine alkaloids. nih.govfrontiersin.org In the search for this compound analogues, machine learning could be used to:

Predict the biological activities of virtual compounds.

Filter out compounds with predicted toxicity. nih.gov

Prioritize the most promising candidates for synthesis and experimental testing.

The integration of multi-omics data, including genomics, transcriptomics, and metabolomics, with advanced computational tools is further accelerating the discovery of new natural products. nih.govresearchgate.net By analyzing the co-expression of genes involved in biosynthetic pathways, it is possible to identify novel enzymes and, consequently, new alkaloid structures related to this compound. nih.gov

The table below summarizes some of the key natural product databases that can be mined for this compound analogues.

Database NameDescription
PubChem A public repository containing information on chemical substances and their biological activities. scielo.org.mx
ChEMBL A large, open-access database of bioactive molecules with drug-like properties. researchgate.net
ZINC A free database of commercially-available compounds for virtual screening. nih.gov
COCONUT A comprehensive collection of natural product structures from various sources. naturalproducts.net
NAPRALERT A database of natural products, including their chemistry, pharmacology, and ethnopharmacology.
StreptomeDB A compendium of natural products isolated from Streptomycetes. frontiersin.org

The systematic application of these big data analysis techniques to the vast and growing repositories of natural products holds immense promise for the discovery of novel this compound analogues with potentially valuable applications. mdpi.com This in silico approach significantly streamlines the initial phases of drug discovery, making the exploration of nature's chemical diversity more efficient and targeted. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing viridiflorine from natural sources?

  • Methodology : Use a combination of solvent extraction (e.g., ethanol or methanol) and chromatographic techniques (e.g., HPLC, TLC) for isolation. Structural elucidation requires spectroscopic methods (NMR, MS, IR) and comparison with published spectral libraries. Ensure reproducibility by documenting solvent ratios, column parameters, and instrument calibration .
  • Data Validation : Cross-validate results with orthogonal techniques (e.g., X-ray crystallography for absolute configuration) and report purity thresholds (e.g., ≥95% by HPLC) to meet journal standards .

Q. How can researchers design initial biological assays to assess this compound’s bioactivity?

  • Experimental Design : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using established cell lines (e.g., HEK293, HeLa) and dose-response curves (e.g., 0.1–100 µM). Include positive controls (e.g., known inhibitors) and statistical power analysis to determine sample size .
  • Limitations : Address solvent interference (e.g., DMSO toxicity) and use sham-treated controls. Pre-screen for non-specific binding via thermal shift assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological effects of this compound across studies?

  • Systematic Analysis : Conduct a meta-analysis of existing data, evaluating variables like assay conditions (pH, temperature), compound purity, and cell line specificity. Use funnel plots to detect publication bias .
  • Hypothesis Testing : Design follow-up experiments to isolate confounding factors. For example, compare this compound’s effects on isogenic cell lines with/without target receptors to confirm specificity .

Q. How can computational models enhance understanding of this compound’s mechanism of action?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to putative targets (e.g., kinases, GPCRs). Validate predictions with mutational studies or SPR (surface plasmon resonance) .
  • Data Integration : Combine MD (molecular dynamics) simulations (e.g., GROMACS) with experimental kinetics data to refine binding models. Use tools like PyMOL for visualization .

Q. What experimental frameworks are suitable for comparative studies of this compound and its structural analogs?

  • Comparative Design : Apply matched-pair analysis to evaluate analogs’ bioactivity, toxicity, and pharmacokinetics. Use SAR (structure-activity relationship) matrices to identify critical functional groups .
  • Statistical Tools : Multivariate regression or PCA (principal component analysis) can quantify the contribution of structural features to observed effects .

Methodological & Ethical Considerations

Q. How should researchers address variability in this compound yield from plant sources?

  • Standardization : Document geographical origin, harvest season, and extraction protocols. Use ANOVA to assess variability across batches .
  • Synthetic Alternatives : Explore semi-synthesis routes (e.g., from abundant precursors) to ensure consistent supply .

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

  • Compliance : Follow institutional animal care protocols (e.g., IACUC) for dosing, endpoints, and humane euthanasia. Include negative controls and blinded assessments to reduce bias .
  • Data Transparency : Report all adverse events, even if statistically insignificant, to inform future risk assessments .

Data Presentation & Reproducibility

Q. How can researchers optimize figures and tables to present this compound data effectively?

  • Visual Clarity : Use color-coded heatmaps for dose-response data and avoid overcrowding figures. Follow journal-specific guidelines for chemical structures (e.g., ≤3 structures per figure) .
  • Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (e.g., instrument settings, sample IDs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.